10-Hydroxyundecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C32H56N7O18P3S |
|---|---|
Molekulargewicht |
951.8 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-hydroxyundecanethioate |
InChI |
InChI=1S/C32H56N7O18P3S/c1-20(40)10-8-6-4-5-7-9-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI-Schlüssel |
QJULHIYMXLBURU-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Metabolic Odyssey of 10-Hydroxyundecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA. While specific literature on its metabolic pathway is scarce, its structural characteristics strongly suggest its catabolism occurs via the mitochondrial fatty acid β-oxidation pathway. This guide delineates the putative metabolic cascade of this compound, drawing parallels with the well-established metabolism of medium and odd-chain fatty acids. We present a detailed, step-by-step enzymatic breakdown, supported by data on enzyme substrate specificities and representative experimental protocols for pathway analysis. Visualizations of the metabolic pathway and associated experimental workflows are provided to facilitate a deeper understanding of its biochemical fate.
Introduction
Mitochondrial β-oxidation is the primary catabolic pathway for fatty acids, playing a crucial role in cellular energy homeostasis.[1] This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2.[2] The metabolism of hydroxylated and odd-chain fatty acids follows this fundamental pathway with some variations. This compound, a C11 hydroxyacyl-CoA, is expected to be processed by the enzymatic machinery of β-oxidation, likely with a preference for enzymes that handle medium-chain substrates.[3] Understanding this pathway is critical for researchers investigating lipid metabolism, cellular bioenergetics, and the development of therapeutics targeting metabolic disorders.
The Putative Metabolic Pathway of this compound
The metabolism of this compound is presumed to proceed through the following four core steps of β-oxidation, starting from its existing hydroxylated state, which positions it as an intermediate already primed for the latter stages of a standard β-oxidation cycle. However, given the hydroxyl group is at the ω-1 position (carbon 10) and not the typical β-position (carbon 3), it will likely undergo initial oxidation at the β-position (carbon 3) before the existing hydroxyl group is addressed. The odd-numbered carbon chain will also result in a final product of propionyl-CoA in addition to acetyl-CoA molecules.[1]
The proposed metabolic pathway is as follows:
-
Dehydrogenation: The first step is the oxidation of this compound at the α and β carbons (C2 and C3) by a medium-chain acyl-CoA dehydrogenase (MCAD). This reaction forms a trans-Δ²-enoyl-CoA, specifically 10-hydroxy-trans-2-undecenoyl-CoA, and reduces FAD to FADH₂.[4]
-
Hydration: The newly formed double bond is then hydrated by an enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon (C3). This results in the formation of 3,10-dihydroxyundecanoyl-CoA.[5]
-
Dehydrogenation: The hydroxyl group at the β-position is subsequently oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase (HADH), which has a preference for medium-chain substrates.[3] This reaction yields 10-hydroxy-3-ketoundecanoyl-CoA and reduces NAD+ to NADH.
-
Thiolytic Cleavage: Finally, β-ketothiolase catalyzes the cleavage of the Cα-Cβ bond by coenzyme A, releasing a two-carbon acetyl-CoA unit and a nine-carbon hydroxyacyl-CoA, 9-hydroxynonanoyl-CoA.[1]
This cycle of four reactions repeats, shortening the carbon chain by two carbons in each cycle and generating acetyl-CoA, NADH, and FADH₂. Given the starting C11 chain, this will proceed for four full cycles, producing four molecules of acetyl-CoA. The final thiolytic cleavage will yield one molecule of propionyl-CoA, a hallmark of odd-chain fatty acid oxidation.[6] The fate of the hydroxyl group at the original C10 position will depend on the specificity of the enzymes in the later stages of the cycle. It may be retained on the final propionyl-CoA molecule or be modified by other enzymes.
Data Presentation
Table 1: Enzymes and Intermediates in the Putative β-Oxidation of this compound
| Step | Enzyme | Substrate | Product(s) | Coenzyme(s) |
| 1 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | 10-Hydroxy-trans-2-undecenoyl-CoA | FAD → FADH₂ |
| 2 | Enoyl-CoA Hydratase | 10-Hydroxy-trans-2-undecenoyl-CoA | 3,10-Dihydroxyundecanoyl-CoA | H₂O |
| 3 | 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3,10-Dihydroxyundecanoyl-CoA | 10-Hydroxy-3-ketoundecanoyl-CoA | NAD+ → NADH |
| 4 | β-Ketothiolase | 10-Hydroxy-3-ketoundecanoyl-CoA | Acetyl-CoA + 9-Hydroxynonanoyl-CoA | CoA-SH |
| ... | Repeated Cycles | ... | ... | ... |
| Final Cycle | β-Ketothiolase | 3-Hydroxypropionyl-CoA | Propionyl-CoA | CoA-SH |
Experimental Protocols
In Vitro β-Oxidation Assay Using Radiolabeled Substrate
This protocol provides a general framework for measuring the β-oxidation of a fatty acyl-CoA, which can be adapted for this compound. The assay quantifies the production of acid-soluble metabolites (primarily acetyl-CoA) from a radiolabeled substrate.[7]
Materials:
-
Isolated mitochondria
-
Radiolabeled [1-¹⁴C]-10-Hydroxyundecanoic acid (custom synthesis)
-
Acyl-CoA synthetase
-
Reaction buffer (e.g., containing HEPES, MgCl₂, KCl, DTT, ATP, CoA-SH, L-carnitine, and NAD+)
-
Perchloric acid (HClO₄)
-
Scintillation cocktail and vials
-
Spectrophotometer for protein quantification
Procedure:
-
Substrate Preparation: Synthesize [1-¹⁴C]-10-Hydroxyundecanoyl-CoA by incubating [1-¹⁴C]-10-Hydroxyundecanoic acid with acyl-CoA synthetase, ATP, and CoA-SH.
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria with the reaction buffer.
-
Initiation of Reaction: Add the radiolabeled this compound to the reaction mixture to initiate β-oxidation. Incubate at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction at various time points by adding a final concentration of 1 M perchloric acid. This will precipitate the unmetabolized long-chain fatty acyl-CoA while the shorter, acid-soluble products (like acetyl-CoA) remain in the supernatant.
-
Separation: Centrifuge the tubes to pellet the precipitated protein and long-chain acyl-CoAs.
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of β-oxidation as the amount of acid-soluble radioactivity produced per minute per milligram of mitochondrial protein.
Mandatory Visualization
Caption: Putative metabolic pathway of this compound via β-oxidation.
Caption: Workflow for in vitro β-oxidation assay.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of 10-Hydroxyundecanoyl-CoA in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 10-hydroxyundecanoyl-CoA in mammals. This process is a key step in the omega-oxidation pathway of fatty acids, an alternative to the more prevalent beta-oxidation. This guide details the enzymatic reactions, subcellular localization, and key cytochrome P450 enzymes involved in the initial hydroxylation of undecanoic acid. Furthermore, it outlines the subsequent activation of 10-hydroxyundecanoic acid to its coenzyme A thioester. Experimental protocols for the analysis of the enzymatic reactions and the resulting products are provided, along with a summary of available quantitative data. Finally, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of this metabolic process.
Introduction
The metabolism of fatty acids is a central process in cellular energy homeostasis. While beta-oxidation is the primary pathway for fatty acid degradation, the omega-oxidation (ω-oxidation) pathway provides an alternative route, particularly for medium-chain fatty acids.[1][2] This pathway commences with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to a dicarboxylic acid. One such substrate for this pathway is undecanoic acid, an 11-carbon saturated fatty acid. Its ω-oxidation product, 10-hydroxyundecanoic acid, is subsequently activated to this compound for further metabolism. Understanding the biosynthesis of this compound is crucial for elucidating its role in both normal physiology and pathological conditions where fatty acid metabolism is dysregulated.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in mammals is a two-step process that occurs in distinct subcellular locations.
Step 1: Omega-Hydroxylation of Undecanoic Acid
The initial and rate-limiting step is the hydroxylation of undecanoic acid at the C-10 position to form 10-hydroxyundecanoic acid. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases, specifically from the CYP4 family.[1][3]
-
Enzymes: The primary enzymes responsible for the ω-hydroxylation of medium-chain fatty acids in mammals are members of the CYP4A and CYP4F subfamilies.[1] Notably, CYP4A11 and CYP4F2 have been identified as key players in the metabolism of fatty acids.[4][5][6]
-
Reaction: The hydroxylation reaction requires molecular oxygen (O₂) and the reducing equivalent NADPH, which is supplied by cytochrome P450 reductase.[1]
-
Location: This enzymatic reaction occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1][7]
Step 2: Acyl-CoA Synthesis
The newly synthesized 10-hydroxyundecanoic acid is then activated to its corresponding coenzyme A (CoA) thioester, this compound. This activation is essential for its subsequent metabolic processing.
-
Enzymes: This reaction is catalyzed by acyl-CoA synthetases (ACS). While the specific ACS with a preference for 10-hydroxyundecanoic acid has not been definitively identified, medium-chain acyl-CoA synthetases are known to act on a range of fatty acid substrates.[8]
-
Reaction: The reaction involves the ATP-dependent formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to coenzyme A.
-
Location: Acyl-CoA synthetases are located in the endoplasmic reticulum and the outer mitochondrial membrane.
Quantitative Data
Quantitative data for the enzymatic conversion of undecanoic acid is limited. However, data from studies on closely related medium-chain fatty acids can provide valuable insights.
| Enzyme | Substrate | Km (µM) | Vmax or Kcat | Source Organism/System | Reference |
| CYP4A11 | Lauric Acid (C12) | 4.7 | 7 min⁻¹ (Kcat) | Human | [5] |
| CYP2E1 | Lauric Acid (C12) | 84 | 3.8 min⁻¹ (Kcat) | Human | [5] |
Note: The kinetic parameters for undecanoic acid (C11) are expected to be within a similar range to those of lauric acid (C12).
Experimental Protocols
4.1. In Vitro Fatty Acid Hydroxylation Assay
This protocol is adapted from methods used to measure the hydroxylation of medium-chain fatty acids by liver microsomes.
Objective: To determine the enzymatic activity of cytochrome P450 in the hydroxylation of undecanoic acid.
Materials:
-
Liver microsomes (from human or other mammalian sources)
-
Undecanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Internal standard (e.g., a structurally similar hydroxylated fatty acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing liver microsomes, potassium phosphate buffer, and undecanoic acid in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 2N HCl) to lower the pH and precipitate the proteins.
-
Extraction: Add the internal standard and extract the hydroxylated fatty acid product with an organic solvent. Vortex and centrifuge to separate the phases.
-
Drying and Reconstitution: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample into the HPLC system to separate and quantify the 10-hydroxyundecanoic acid product.
4.2. Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of acyl-CoA esters.
Objective: To quantify the amount of this compound in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Perchloric acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a reverse-phase column and UV detector (monitoring at 260 nm)
Procedure:
-
Extraction: Homogenize the biological sample in ice-cold perchloric acid to precipitate proteins and extract the acyl-CoA esters.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
SPE Cleanup: Apply the supernatant to a pre-conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with acidic water and organic solvents of increasing polarity to remove interfering substances.
-
Elution: Elute the acyl-CoA esters from the cartridge with a suitable solvent mixture (e.g., acetonitrile/water with ammonium acetate).
-
HPLC Analysis: Analyze the eluate by reverse-phase HPLC with a gradient of acetonitrile in an ammonium acetate buffer.[3]
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of a known standard.
Visualizations
5.1. Metabolic Pathway
Caption: Biosynthesis of this compound in mammals.
5.2. Experimental Workflow for Hydroxylation Assay
Caption: Experimental workflow for in vitro fatty acid hydroxylation assay.
Cellular Function and Regulation
The omega-oxidation pathway, including the formation of this compound, is generally considered a minor pathway for fatty acid metabolism.[1] However, its importance increases under conditions where beta-oxidation is impaired or overwhelmed, such as in certain metabolic disorders or during periods of high fatty acid influx. The resulting dicarboxylic acids are more water-soluble and can be more readily excreted.
The regulation of the omega-oxidation pathway is linked to the overall energy status of the cell. For instance, during starvation, when fatty acid levels are high, omega-oxidation is stimulated.[9] There is evidence of competition for free fatty acids between the acyl-CoA synthetases involved in glyceride synthesis and the microsomal hydroxylases of the omega-oxidation pathway.[9]
Recent studies have also suggested that 10-hydroxydecanoic acid, a structurally similar molecule, may have anti-inflammatory and other signaling properties.[10] Whether 10-hydroxyundecanoic acid or its CoA derivative has similar signaling roles in mammals is an area for future investigation.
Conclusion
The biosynthesis of this compound is a critical step in the omega-oxidation of undecanoic acid in mammals. This process, initiated by cytochrome P450 enzymes in the endoplasmic reticulum and completed by acyl-CoA synthetases, provides an alternative route for fatty acid metabolism. This technical guide has provided a detailed overview of this pathway, including the key enzymes, quantitative data, experimental protocols, and visual representations of the metabolic and experimental workflows. Further research is needed to fully elucidate the specific roles of this compound in cellular signaling and its potential as a therapeutic target in metabolic diseases.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4F2 - Wikipedia [en.wikipedia.org]
- 5. medsciencegroup.com [medsciencegroup.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. byjus.com [byjus.com]
- 8. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the mechanism of regulation of omega oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Hydroxyundecanoyl-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyundecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A (CoA) molecule. While not as extensively studied as other acyl-CoAs, its structure suggests a significant role in fatty acid metabolism, potentially serving as an intermediate in both anabolic and catabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological roles of this compound. Drawing on data from analogous molecules, this document outlines potential experimental protocols for its synthesis and analysis and discusses its relevance in metabolic research and drug development.
Chemical Structure and Identification
This compound is an ester formed between 10-hydroxyundecanoic acid and coenzyme A. The structure comprises a C11 fatty acid with a hydroxyl group at the C10 position, linked via a thioester bond to the sulfhydryl group of coenzyme A.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₃₂H₅₆N₇O₁₈P₃S |
| Molecular Weight | 951.81 g/mol |
| IUPAC Name | S-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)dihydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 10-hydroxyundecanethioate |
| SMILES | C--INVALID-LINK--CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OP(=O)(O)O |
| InChIKey | (Predicted) |
| CAS Number | Not available |
| PubChem CID | Not available |
| ChemSpider ID | Not available |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Notes |
| Appearance | White to off-white solid | Based on similar acyl-CoA compounds. |
| Solubility | Amphiphilic. Limited solubility in aqueous buffers, forming micelles above a critical concentration. Solubility is affected by pH and the presence of divalent cations like Mg²⁺.[1] Soluble in organic solvents. | Long-chain acyl-CoAs are known to be detergents.[2] |
| Stability | Relatively stable when stored as a solid or in frozen aqueous solutions (-20°C or below).[2] Susceptible to hydrolysis of the thioester bond at room temperature, especially at neutral or alkaline pH. | The thioester bond is energy-rich and thus reactive. |
| pKa | Multiple pKa values due to the phosphate (B84403) groups of Coenzyme A and the carboxylic acid precursor. | The overall charge will be negative at physiological pH. |
Biological Significance and Signaling Pathways
Long-chain hydroxy fatty acids and their CoA esters are involved in various metabolic processes.[3][4] While a specific signaling pathway for this compound has not been elucidated, its structure points to a role in fatty acid metabolism, particularly in pathways involving hydroxylation and subsequent oxidation or incorporation into complex lipids.
3.1. Fatty Acid β-Oxidation
Hydroxyacyl-CoAs are key intermediates in the β-oxidation of fatty acids. A deficiency in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), an enzyme responsible for oxidizing long-chain hydroxyacyl-CoAs, leads to a severe metabolic disorder.[5][6][7][8][9][10][11][12][13] This highlights the critical role of such molecules in energy production. While this compound has the hydroxyl group at the ω-1 position rather than the β-position (C3), it could be a substrate for ω-oxidation, an alternative fatty acid degradation pathway.
3.2. Potential Role in Complex Lipid Synthesis
Long-chain fatty acids are essential components of cellular membranes and signaling molecules.[3][14][15] Hydroxylated fatty acids can be incorporated into complex lipids, such as phospholipids (B1166683) and sphingolipids, potentially altering membrane properties and cellular signaling.
3.3. Signaling and Regulation
Acyl-CoAs can act as signaling molecules and regulate the activity of various enzymes and transcription factors involved in lipid metabolism.[16] They can also serve as precursors for the synthesis of bioactive lipids.
Caption: Putative metabolic pathways involving this compound.
Experimental Protocols
As this compound is not commercially available, its synthesis and analysis would be required for research purposes. The following are generalized protocols based on methods for similar compounds.
4.1. Synthesis of this compound
Both chemical and enzymatic methods can be employed for the synthesis of acyl-CoA esters.
4.1.1. Chemical Synthesis
A common method involves the activation of the carboxylic acid (10-hydroxyundecanoic acid) followed by reaction with coenzyme A.[17][18][19]
Caption: General workflow for the chemical synthesis of this compound.
Protocol Outline:
-
Activation: Dissolve 10-hydroxyundecanoic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran). Add an activating agent such as N,N'-carbonyldiimidazole (CDI) and stir at room temperature to form the acyl-imidazole intermediate.[18]
-
Thioesterification: In a separate vessel, dissolve coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.0). Add the activated acyl-imidazole solution to the CoA solution and stir.
-
Purification: Purify the resulting this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).[16][18]
4.1.2. Enzymatic Synthesis
Enzymatic synthesis offers high specificity and is often performed under milder conditions.[1][20]
Caption: General workflow for the enzymatic synthesis of this compound.
Protocol Outline:
-
Reaction Setup: Prepare a reaction buffer containing 10-hydroxyundecanoic acid, coenzyme A, ATP, and magnesium chloride.
-
Enzymatic Reaction: Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase. Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Purification: Purify the synthesized this compound using solid-phase extraction (SPE) or HPLC.[21]
4.2. Analysis of this compound
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for the sensitive and specific analysis of acyl-CoAs.[22][23][24][25][26]
Table 3: General Parameters for HPLC-MS Analysis of this compound
| Parameter | Recommended Conditions |
| Chromatography | Reverse-phase C18 column |
| Mobile Phase A | Aqueous buffer with a low concentration of an ion-pairing agent or acid (e.g., 0.1% formic acid in water) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724) or methanol) with 0.1% formic acid |
| Elution | Gradient elution from a low to a high percentage of mobile phase B |
| Detection | Mass spectrometry (e.g., electrospray ionization in positive mode) |
| Quantification | Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification |
Conclusion and Future Directions
This compound is a structurally significant molecule with a probable role in fatty acid metabolism. While direct experimental evidence is currently lacking, its study could provide valuable insights into novel metabolic pathways and regulatory mechanisms. The synthesis and analysis protocols outlined here, based on established methods for similar compounds, provide a framework for future research. Further investigation is warranted to elucidate the specific enzymatic pathways involving this compound and to understand its physiological and pathophysiological roles. Such studies could have implications for the development of new therapeutic agents targeting metabolic diseases.
References
- 1. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Concept Id: C3711645) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 13. Monarch Initiative [monarchinitiative.org]
- 14. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 15. Significance of long chain polyunsaturated fatty acids in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thioester - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Hydroxyundecanoyl-CoA: Discovery, Natural Sources, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A that, while not extensively documented, is of significant interest in the study of fatty acid metabolism and its potential role in various biological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its presumed discovery through the study of fatty acid hydroxylation, its likely natural sources as a metabolic intermediate, and its proposed biosynthetic pathway. This document synthesizes information from related, well-studied molecules to infer the metabolic context of this compound. Detailed experimental protocols for its study and quantitative data on related compounds are also presented.
Introduction
Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their diverse biological activities, ranging from roles in energy metabolism to cell signaling. Undecanoic acid, an 11-carbon saturated fatty acid, is a naturally occurring MCFA found in various plant and animal sources. Its hydroxylated form, 10-hydroxyundecanoic acid, and the corresponding coenzyme A (CoA) ester, this compound, are products of fatty acid metabolism, likely generated through the action of cytochrome P450 (CYP) enzymes. While direct research on this compound is limited, its existence can be inferred from the well-established principles of fatty acid oxidation and hydroxylation. This guide aims to provide a detailed technical resource by extrapolating from the existing knowledge of similar molecules.
Discovery and Natural Sources
The direct discovery of this compound has not been prominently documented in scientific literature. Its identification is likely intertwined with broader studies on the enzymatic hydroxylation of undecanoic acid. The enzyme CYP147G1 has been shown to oxidize undecanoic acid to 10-hydroxyundecanoic acid, strongly suggesting that the CoA-activated form is an intracellular intermediate.
Natural Sources:
This compound is not expected to be found in high concentrations in natural sources as it is a transient metabolic intermediate. Its precursor, undecanoic acid, is found in some plant oils and is a constituent of the cuticle of the wax moth, Galleria mellonella.[1] The enzymatic machinery for its conversion to the hydroxylated CoA ester likely exists within the cells of organisms that metabolize undecanoic acid.
Proposed Biosynthesis of this compound
The biosynthesis of this compound is proposed to occur in two key steps, starting from undecanoic acid. This pathway is inferred from the known mechanisms of fatty acid activation and hydroxylation.
Step 1: Acyl-CoA Synthesis
Free undecanoic acid is first activated to Undecanoyl-CoA by an acyl-CoA synthetase (ACS). This is an ATP-dependent reaction that forms a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A.
Step 2: ω-1 Hydroxylation
Undecanoyl-CoA is then hydroxylated at the 10th carbon (the ω-1 position) by a cytochrome P450 monooxygenase. This class of enzymes is known to be involved in the metabolism of a variety of endogenous and exogenous compounds, including fatty acids.[2] The enzyme CYP147G1 has been identified as capable of catalyzing the hydroxylation of undecanoic acid to 10-hydroxyundecanoic acid.[3]
Below is a diagram illustrating the proposed biosynthetic pathway.
References
An In-depth Technical Guide to the Enzymatic Synthesis of 10-Hydroxyundecanoyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemo-enzymatic pathway for synthesizing 10-hydroxyundecanoyl-CoA. This molecule is a valuable intermediate in various biosynthetic pathways and serves as a crucial building block in the development of novel therapeutics and specialty chemicals. The synthesis is achieved through a robust two-step enzymatic cascade. The first step involves the regioselective ω-hydroxylation of undecanoic acid to produce 10-hydroxyundecanoic acid, catalyzed by a cytochrome P450 monooxygenase. The second step is the ATP-dependent ligation of the resulting hydroxy fatty acid with coenzyme A, mediated by a long-chain acyl-CoA synthetase. This document details the underlying enzymatic mechanisms, provides adaptable experimental protocols, summarizes key quantitative data, and outlines methods for the purification and analysis of the final product.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical activated intermediates in a multitude of metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and the production of complex secondary metabolites. This compound, a hydroxylated medium-chain acyl-CoA, is of particular interest due to the versatile chemical handle provided by its terminal hydroxyl group, which allows for further functionalization. Its synthesis, however, can be challenging via traditional chemical methods due to issues with regioselectivity. Enzymatic synthesis offers a highly specific and efficient alternative, operating under mild, environmentally benign conditions. This guide elucidates a two-step enzymatic approach for its production, targeting professionals engaged in metabolic engineering, drug discovery, and biocatalysis.
Overall Synthesis Pathway
The enzymatic conversion of undecanoic acid to this compound proceeds via two sequential reactions catalyzed by distinct classes of enzymes.
-
ω-Hydroxylation : A cytochrome P450 (CYP) monooxygenase introduces a hydroxyl group at the C10 position of undecanoic acid.
-
CoA Ligation : A long-chain acyl-CoA synthetase (ACSL) activates the carboxyl group of 10-hydroxyundecanoic acid and ligates it to coenzyme A.
Caption: Overall two-step enzymatic pathway for the synthesis of this compound.
Step 1: ω-Hydroxylation of Undecanoic Acid
The regioselective hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbons of fatty acids is primarily catalyzed by cytochrome P450 (CYP) enzymes.[1] For the synthesis of 10-hydroxyundecanoic acid from undecanoic acid (a C11 fatty acid), the target is (ω-1)-hydroxylation. Members of the CYP4 family (e.g., CYP4A11) and certain bacterial CYPs (e.g., CYP153A family) are known to exhibit high activity on medium-chain fatty acids.[2][3] These enzymes utilize molecular oxygen and electrons, typically transferred from NADPH via a reductase partner protein, to perform the hydroxylation.[1]
Experimental Protocol: CYP-Mediated Hydroxylation
This protocol is adapted from methodologies for the whole-cell biotransformation of medium-chain fatty acids using recombinant E. coli expressing a CYP monooxygenase system.[2]
-
Strain Preparation : Utilize an E. coli strain (e.g., BL21(DE3)) engineered to express the desired CYP monooxygenase (e.g., CYP153A33 from Marinobacter aquaeolei) and its cognate reductase partner.
-
Culture Growth :
-
Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the starter culture to inoculate 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask.
-
Grow the culture at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction and Biotransformation :
-
Cool the culture to 25°C and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2 mM.
-
Simultaneously, add the substrate, undecanoic acid, to a final concentration of 10 mM (solubilized in ethanol (B145695) or DMSO, final solvent concentration <1% v/v). To enhance heme biosynthesis for the CYP, 0.5 mM 5-aminolevulinic acid (ALA) can also be added.[2]
-
Incubate the culture at 25°C with shaking at 180 rpm for 24-48 hours.
-
-
Product Extraction :
-
Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.
-
Transfer the supernatant to a fresh container and acidify to pH 2.0 with 6 M HCl to protonate the carboxylic acids.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product containing 10-hydroxyundecanoic acid.
-
Data Presentation: CYP Performance
The performance of CYP enzymes can vary significantly based on the specific isoform, substrate, and reaction conditions. The following table presents representative kinetic data for CYP-catalyzed hydroxylation of medium-chain fatty acids.
| Enzyme System | Substrate | Km (µM) | kcat (min-1) | Regioselectivity (ω-1) | Reference |
| Rat CYP2B1 | Decanoic Acid (C10) | ~50 | ~15 | ~25% | [4] |
| Human CYP4A11 | Lauric Acid (C12) | 12 | 110 | ~31% | [5] |
| M. aquaeolei CYP153A33 | 1-Dodecanol (C12) | N/A | N/A | High (ω-hydroxylation) | [2] |
Note: Data for undecanoic acid is limited; values for similar chain-length fatty acids are provided as an approximation of expected performance.
Step 2: Ligation of 10-Hydroxyundecanoic Acid to Coenzyme A
The activation of fatty acids to their corresponding CoA thioesters is catalyzed by acyl-CoA synthetases (ACSs) or ligases (FACLs).[6] This reaction is a two-step, ATP-dependent process. First, the fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi). Second, the sulfhydryl group of coenzyme A attacks the acyl-AMP intermediate, forming the acyl-CoA thioester and releasing AMP.[7] Long-chain acyl-CoA synthetases (ACSLs) are known to activate a broad range of fatty acids, including those with hydroxyl modifications.[8]
Caption: The two-step catalytic mechanism of Long-Chain Acyl-CoA Synthetase (ACSL).
Experimental Protocol: Acyl-CoA Ligation
This protocol describes an in vitro enzymatic reaction using a purified ACSL enzyme.
-
Enzyme Source : Use a commercially available or recombinantly expressed and purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL6).[9]
-
Reaction Mixture Preparation : In a microcentrifuge tube on ice, combine the following components to a final volume of 200 µL:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (10 mM)
-
Coenzyme A, lithium salt (1 mM)
-
Dithiothreitol (DTT) (1 mM)
-
10-Hydroxyundecanoic acid (1 mM, dissolved in DMSO)
-
Purified ACSL enzyme (5-10 µg)
-
-
Reaction Incubation :
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 min).
-
-
Reaction Quenching and Sample Preparation :
-
Stop the reaction by adding 20 µL of 10% (v/v) acetic acid or by flash-freezing in liquid nitrogen.
-
Prepare the sample for analysis (e.g., HPLC or LC-MS) by centrifuging at 14,000 x g for 10 minutes to pellet the precipitated enzyme and injecting the supernatant.
-
Data Presentation: ACSL Substrate Specificity
The substrate specificity of ACSL enzymes is a critical parameter. While data for 10-hydroxyundecanoic acid is scarce, studies on similar enzymes provide insight into their ability to process modified fatty acids.
| Enzyme | Preferred Substrates (Carbon Chain Length) | Activity with Modified FAs | Reference |
| Human ACSL6 | C18:1, C22:6 (DHA) | Active with various polyunsaturated fatty acids. | [9] |
| Bovine Medium-Chain ACS | C6-C12, Aromatic Acids | Inhibited by 2-hydroxydodecanoic acid, suggesting binding of hydroxy FAs. | [10] |
| Plant LACS | C12-C20 | Essential for activating hydroxy fatty acids for lipid synthesis. | [7][8] |
Purification and Analysis
The analysis and purification of acyl-CoA thioesters require specific chromatographic techniques due to their amphipathic nature and relative instability.
Experimental Workflow
Caption: General workflow for the purification and analysis of synthesized acyl-CoA esters.
Purification Protocol: HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying acyl-CoA esters.[11]
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 75 mM KH₂PO₄ buffer, pH 4.9.[12]
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 80-90%) over 30-40 minutes to elute the acyl-CoA.
-
Re-equilibrate the column at initial conditions.
-
-
Detection : Monitor the column eluent using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of coenzyme A.[11]
-
Fraction Collection : Collect fractions corresponding to the peak of interest, pool them, and lyophilize to obtain the purified product.
Analytical Protocol: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitive and specific quantification and identity confirmation of acyl-CoA species.[13][14][15]
-
Chromatography : Use an LC system with a C18 column, employing a gradient of ammonium (B1175870) hydroxide (B78521) or acetic acid in water and acetonitrile.[14][16]
-
Mass Spectrometry :
-
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the fragmentation of the phosphopantetheine arm.
-
A neutral loss scan of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety) can be used for profiling and identifying various acyl-CoA species in a complex mixture.[13][16]
-
Conclusion
The two-step enzymatic synthesis of this compound offers a powerful and selective route to a valuable chemical intermediate. By leveraging the regioselective power of cytochrome P450 monooxygenases and the efficient ligation chemistry of acyl-CoA synthetases, this pathway can be implemented in both in vivo whole-cell biocatalysis and in vitro enzymatic systems. The detailed protocols and analytical methods provided in this guide serve as a robust foundation for researchers and drug development professionals to produce, purify, and characterize this and other novel acyl-CoA thioesters for a wide range of scientific applications.
References
- 1. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols [frontiersin.org]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 8. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
The Metabolic Crossroads of 10-Hydroxyundecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative role of 10-hydroxyundecanoyl-CoA in fatty acid metabolism. As a hydroxylated odd-chain fatty acyl-CoA, its metabolic fate is projected to intersect with both beta-oxidation and omega-oxidation pathways. This document outlines the theoretical metabolic pathways, the key enzymes involved, and their mechanisms of action. Furthermore, it presents detailed experimental protocols that can be adapted to quantify the metabolism of 10-hydroxyundecanoic acid and its CoA ester, and includes structured tables for the presentation of quantitative data. Diagrams generated using Graphviz are provided to visualize the proposed metabolic pathways and experimental workflows, offering a clear conceptual framework for researchers in the field.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a significant source of ATP through beta-oxidation. While the metabolism of even-chain saturated fatty acids is well-documented, the pathways for less common fatty acids, such as odd-chain and hydroxylated variants, are also of significant biological interest. This compound is a coenzyme A derivative of 10-hydroxyundecanoic acid, an 11-carbon omega-hydroxylated fatty acid. Although not a major dietary fatty acid, its metabolism provides a case study for the integration of odd-chain and hydroxy fatty acid catabolism. Understanding the metabolic pathways of such molecules is crucial for elucidating novel enzymatic functions and for the development of therapeutics targeting fatty acid oxidation disorders.
Putative Metabolic Pathways for this compound
Based on established principles of fatty acid metabolism, this compound is likely metabolized through two primary pathways: mitochondrial beta-oxidation and peroxisomal/endoplasmic reticulum-based omega-oxidation.
Mitochondrial Beta-Oxidation of Undecanoyl-CoA
Undecanoic acid, the parent fatty acid of this compound, is an odd-chain fatty acid. Once activated to undecanoyl-CoA in the cytoplasm, it is transported into the mitochondria for beta-oxidation. The process involves a recurring sequence of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[1] For undecanoyl-CoA (an 11-carbon molecule), four cycles of beta-oxidation would yield four molecules of acetyl-CoA and one molecule of propionyl-CoA.[2][3][4] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[5]
The presence of a hydroxyl group at the 10th carbon position (ω-1 position) suggests that this compound would likely undergo initial oxidation at this position before or during its entry into the beta-oxidation spiral.
Omega-Oxidation Pathway
Omega-oxidation serves as an alternative route for fatty acid degradation, particularly for those that are poor substrates for beta-oxidation. This pathway occurs primarily in the endoplasmic reticulum and involves the oxidation of the terminal methyl (omega) carbon of the fatty acid.[2][6]
For 10-hydroxyundecanoic acid, the omega-oxidation pathway would proceed as follows:
-
Activation: 10-hydroxyundecanoic acid is first activated to this compound.
-
Hydroxylation: The terminal methyl group (C11) is hydroxylated by a cytochrome P450 monooxygenase to form 10,11-dihydroxyundecanoyl-CoA.[7]
-
Oxidation: The newly formed primary alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, yielding a dicarboxylic acid.[8]
-
Beta-Oxidation of the Dicarboxylic Acid: This dicarboxylic acid can then undergo beta-oxidation from either end.
Key Enzymes in the Metabolism of Hydroxyacyl-CoAs
Several key enzymes are responsible for processing hydroxyacyl-CoA intermediates.
Acyl-CoA Dehydrogenases (ACADs)
ACADs catalyze the first step of each beta-oxidation cycle, introducing a double bond between the alpha and beta carbons of the acyl-CoA molecule.[9][10] Different ACADs exhibit specificity for fatty acids of varying chain lengths (short, medium, long, and very long).
Enoyl-CoA Hydratase (Crotonase)
This enzyme catalyzes the stereospecific hydration of the trans-Δ2-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.[11][12][13] It plays a crucial role in the second step of beta-oxidation.
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
HADH catalyzes the third step of beta-oxidation, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[14][15][16] Similar to ACADs, there are different isoforms of HADH with varying substrate specificities based on acyl chain length.[17]
Omega-Hydroxydecanoate Dehydrogenase
This enzyme is capable of oxidizing the hydroxyl group of 10-hydroxydecanoic acid to the corresponding aldehyde, a key step in the omega-oxidation pathway.[18]
Quantitative Data Presentation
To facilitate the analysis and comparison of experimental data on the metabolism of this compound, the following table structures are recommended.
Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Predicted HADH | This compound | ||||
| Predicted ACAD | Undecanoyl-CoA | ||||
| Predicted ω-hydroxylase | 10-Hydroxyundecanoic Acid |
Table 2: Metabolite Concentrations Following Incubation with 10-Hydroxyundecanoic Acid
| Condition | 10-Hydroxyundecanoic Acid (µM) | Undecanoyl-CoA (pmol/mg protein) | Acetyl-CoA (pmol/mg protein) | Propionyl-CoA (pmol/mg protein) |
| Control | ||||
| Treatment |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the metabolism of this compound. These are generalized protocols that should be optimized for specific experimental systems.
Measurement of Fatty Acid Oxidation in Intact Cells
This protocol is adapted from methods for measuring the oxidation of radiolabeled palmitate and can be used with [1-¹⁴C]10-hydroxyundecanoic acid or [³H]10-hydroxyundecanoic acid.[19][20][21]
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]10-hydroxyundecanoic acid or [³H]10-hydroxyundecanoic acid
-
Scintillation fluid and vials
-
Scintillation counter
-
Perchloric acid
-
Incubation medium (e.g., Krebs-Ringer bicarbonate buffer)
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and grow to desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of radiolabeled 10-hydroxyundecanoic acid complexed to fatty acid-free bovine serum albumin (BSA) in the incubation medium.
-
Incubation: Wash cells with warm PBS and replace with the incubation medium containing the radiolabeled substrate.
-
Termination of Reaction: After the desired incubation time (e.g., 1-2 hours), stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and release acid-soluble metabolites, including ¹⁴CO₂ (if using [1-¹⁴C] labeled substrate), into the medium.
-
Quantification of Radiolabeled Metabolites:
-
For ¹⁴CO₂: Transfer the supernatant to a sealed system where the released ¹⁴CO₂ can be trapped in a base (e.g., NaOH) and then quantified by scintillation counting.
-
For acid-soluble metabolites (³H₂O from [³H] labeled substrate): Separate the supernatant containing the acid-soluble metabolites from the protein pellet by centrifugation. The radioactivity in the aqueous phase, representing ³H₂O, is measured by scintillation counting after removal of the labeled substrate.[21]
-
-
Normalization: Determine the protein content in each well to normalize the fatty acid oxidation rate (e.g., pmol/min/mg protein).
Enzyme Activity Assays
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.[22]
Materials:
-
Cell or tissue homogenates
-
Spectrophotometer
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD⁺
-
This compound (substrate)
Procedure:
-
Enzyme Preparation: Prepare a cell or tissue lysate and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and NAD⁺.
-
Initiation of Reaction: Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline. Initiate the reaction by adding this compound.
-
Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 6. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 7. microbenotes.com [microbenotes.com]
- 8. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. 10-Hydroxydecanoic acid - Wikipedia [en.wikipedia.org]
- 19. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. A method for measuring fatty acid oxidation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Cellular Functions of 10-Hydroxyundecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cellular functions of 10-Hydroxyundecanoyl-CoA is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential roles based on the known functions of structurally similar molecules, such as 10-hydroxydecanoic acid (10-HDA), and general principles of fatty acid metabolism. The proposed functions and experimental protocols are largely hypothetical and intended to serve as a foundation for future research.
Introduction
This compound is the coenzyme A (CoA) ester of 10-hydroxyundecanoic acid. As an acyl-CoA, it is likely an intermediate in cellular metabolism, potentially participating in fatty acid oxidation, lipid synthesis, and cellular signaling. Its structure, featuring a medium-length carbon chain and a terminal hydroxyl group, suggests unique properties and biological activities that may differ from its non-hydroxylated counterpart, undecanoyl-CoA. This document explores the putative cellular functions of this compound, drawing parallels from the well-studied analogous molecule, 10-hydroxydecanoic acid, a significant component of royal jelly known for its diverse biological activities.[1][2]
Putative Metabolic Pathways
The metabolism of this compound is likely to proceed through pathways analogous to those for other hydroxylated fatty acids. The terminal hydroxyl group makes it a substrate for ω-oxidation.
Omega-Oxidation Pathway
It is hypothesized that this compound undergoes ω-oxidation, a metabolic pathway that occurs in the endoplasmic reticulum. This process would involve the sequential oxidation of the terminal hydroxyl group to an aldehyde and then to a carboxylic acid, yielding a dicarboxylic acid. This dicarboxylic acid can then be further metabolized.
A proposed metabolic fate for a related molecule, 10-hydroxydecanoic acid, involves its conversion to sebacic acid via ω-oxidation, with the subsequent catabolism of sebacic acid producing succinyl-CoA and acetyl-CoA.[1] A similar pathway can be postulated for 10-hydroxyundecanoic acid, leading to undecanedioic acid.
Caption: Proposed ω-oxidation pathway for this compound.
Peroxisomal Beta-Oxidation
The resulting undecanedioyl-CoA from ω-oxidation would likely be a substrate for peroxisomal β-oxidation. Peroxisomes are known to handle the oxidation of dicarboxylic acids and very-long-chain fatty acids. This process would shorten the carbon chain, ultimately yielding shorter-chain dicarboxylyl-CoAs and acetyl-CoA.
Potential Cellular Functions
Based on the known roles of other acyl-CoAs and hydroxylated fatty acids, several potential cellular functions can be attributed to this compound.
Energy Metabolism
As a product of fatty acid activation, this compound could serve as a substrate for energy production through β-oxidation, although the presence of the hydroxyl group may necessitate specific enzymatic machinery.
Precursor for Bioactive Molecules
Medium-chain fatty acids and their derivatives are known to act as signaling molecules or precursors to such molecules. For instance, 10-hydroxy-2-decenoic acid, structurally similar to the potential derivative of 10-hydroxyundecanoic acid, exhibits anti-inflammatory and bactericidal properties.[3] It is plausible that this compound or its metabolites could have roles in cellular signaling.
Protein Acylation
Protein acylation is a post-translational modification where an acyl group is attached to a protein, affecting its function, localization, and stability.[4][5] While acetylation is the most studied, other forms of acylation involving longer fatty acyl-CoAs are known. This compound could potentially serve as a donor for protein "10-hydroxyundecanoylation," a novel post-translational modification.
Caption: Hypothetical protein acylation by this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature regarding the cellular effects of this compound. The table below is a template that can be populated as research in this area progresses.
| Parameter | Value | Cell Type/System | Reference |
| Enzyme Kinetics | |||
| Km for Acyl-CoA Synthetase | Data not available | ||
| Vmax for Acyl-CoA Synthetase | Data not available | ||
| Metabolic Flux | |||
| Rate of oxidation | Data not available | ||
| Incorporation into complex lipids | Data not available | ||
| Signaling Effects | |||
| EC50 for receptor activation | Data not available | ||
| IC50 for enzyme inhibition | Data not available |
Detailed Experimental Protocols
To investigate the hypothesized cellular functions of this compound, the following experimental protocols are proposed.
Synthesis and Purification of this compound
Objective: To chemically synthesize and purify this compound for use in cellular and biochemical assays.
Methodology:
-
Synthesis of 10-Hydroxyundecanoic Acid: This can be achieved through various organic synthesis routes, for example, by the reduction of the corresponding keto-acid or the hydrolysis of a suitable ester.
-
Activation to Acyl-CoA: The synthesized 10-hydroxyundecanoic acid can be converted to its CoA ester using a method analogous to the synthesis of other acyl-CoAs. A common method involves the activation of the carboxylic acid to a mixed anhydride (B1165640) or an activated ester, followed by reaction with Coenzyme A.
-
Purification: The synthesized this compound can be purified using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.
In Vitro Beta-Oxidation Assay
Objective: To determine if this compound is a substrate for mitochondrial or peroxisomal β-oxidation.
Methodology:
-
Isolation of Mitochondria and Peroxisomes: Isolate mitochondria and peroxisomes from a suitable source, such as rat liver, using differential centrifugation.
-
Assay Conditions: Incubate the isolated organelles with synthesized this compound in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA for mitochondria; NAD+, CoA for peroxisomes).
-
Detection of Products: Monitor the reaction for the production of chain-shortened acyl-CoAs and acetyl-CoA using HPLC or LC-MS/MS. The reduction of NAD+ and FAD can also be monitored spectrophotometrically.
Caption: Workflow for in vitro β-oxidation assay of this compound.
Identification of Protein Acylation Targets
Objective: To identify proteins that are post-translationally modified by 10-hydroxyundecanoylation.
Methodology:
-
Cell Culture and Treatment: Treat cultured cells with a clickable analog of 10-hydroxyundecanoic acid (e.g., containing a terminal alkyne or azide (B81097) group). This analog will be metabolically incorporated and converted to the corresponding clickable this compound.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the modified proteins.
-
Enrichment and Identification: Enrich the tagged proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).
-
Mass Spectrometry: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
While direct evidence for the cellular functions of this compound is currently lacking, its structural similarity to biologically active molecules like 10-hydroxydecanoic acid suggests that it may play important roles in cellular metabolism, signaling, and protein regulation. The proposed metabolic pathways and experimental protocols in this guide provide a framework for future research to elucidate the specific roles of this intriguing molecule. Further investigation is warranted to explore its potential as a biomarker or therapeutic target in various diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Regulation of 10-Hydroxyundecanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the genetic regulation of 10-hydroxyundecanoyl-CoA synthesis. It delves into the enzymatic machinery, the transcriptional control mechanisms, and the experimental methodologies crucial for studying this metabolic pathway. This information is vital for researchers in drug development and biotechnology, as ω-hydroxy fatty acids and their derivatives are valuable precursors for synthesizing polymers, lubricants, and potential therapeutic agents.
Biosynthesis of this compound: A Two-Step Process
The synthesis of this compound from undecanoic acid is a two-step enzymatic process. The first and rate-limiting step is the ω-hydroxylation of undecanoic acid to form 10-hydroxyundecanoic acid. This is followed by the activation of the resulting hydroxy fatty acid to its coenzyme A (CoA) ester.
Step 1: ω-Hydroxylation of Undecanoic Acid
The terminal hydroxylation of fatty acids is primarily catalyzed by a class of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes. In mammals, the CYP4A subfamily is principally responsible for the ω-hydroxylation of medium-chain fatty acids. Specifically, CYP4A11 is the major human enzyme that hydroxylates fatty acids at their terminal (ω) position. While undecanoic acid (a C11 fatty acid) is a substrate for this enzyme, much of the detailed kinetic characterization has been performed using the closely related lauric acid (a C12 fatty acid).
In addition to mammalian enzymes, bacterial CYPs from the CYP153A family have been identified and engineered for their potent and selective ω-hydroxylation of fatty acids. These enzymes are of significant interest for biotechnological applications.
Step 2: Acyl-CoA Synthesis
Following hydroxylation, 10-hydroxyundecanoic acid is activated to its CoA ester, this compound, by long-chain acyl-CoA synthetases (LACS) .[1] This activation is an ATP-dependent process that makes the molecule available for various metabolic fates, including β-oxidation or incorporation into complex lipids.[2] While several LACS isoforms exist with varying substrate specificities, the precise isoform with the highest affinity for 10-hydroxyundecanoic acid in mammals has not been definitively identified.[3][4]
Genetic Regulation of the Key Enzymes
The expression of the enzymes involved in this compound synthesis is tightly regulated at the transcriptional level, primarily in response to the cellular lipid status.
Regulation of CYP4A11 by PPARα
The primary regulatory mechanism for the CYP4A11 gene in humans is through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[5][6] PPARα is a nuclear receptor that functions as a transcription factor.
Activation of PPARα: Fatty acids, including undecanoic acid, and their derivatives can act as ligands for PPARα.[7] Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor Alpha (RXRα) .
Transcriptional Activation: This PPARα-RXRα heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] While a classic PPRE has not been identified in the immediate 5'-flanking region of the human CYP4A11 gene, evidence from transgenic mouse models and human hepatocyte studies strongly indicates that its expression is induced by PPARα agonists and fasting, a state of elevated circulating fatty acids.[8][9][10] This suggests the presence of a functional PPRE or alternative regulatory mechanism that mediates PPARα-dependent transcription.
The binding of the activated PPARα-RXRα complex to the PPRE recruits coactivator proteins, leading to the initiation of transcription of the CYP4A11 gene and subsequent synthesis of the CYP4A11 enzyme.
Quantitative Data
The following tables summarize the available quantitative data for the key enzyme involved in this compound synthesis. It is important to note that specific kinetic data for undecanoic acid are limited; therefore, data for the closely related lauric acid are provided as a proxy.
Table 1: Kinetic Parameters of Human CYP4A11 for Fatty Acid Hydroxylation
| Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | kcat (min-1) | Reference |
| Lauric Acid | 56.7 | 15.2 | 14.7 | [8] |
| Lauric Acid | 4.7 | - | 7 | [7] |
| Arachidonic Acid | 228 | 49.1 | - | [11] |
| Palmitic Acid | - | - | 0.78 | [8] |
Note: Kinetic parameters can vary between studies due to different experimental conditions and recombinant protein preparations.
Table 2: Regulation of CYP4A11 Gene Expression
| Condition | Model System | Fold Induction of CYP4A11 mRNA | Reference |
| Fasting | CYP4A11 Transgenic Mice | 2-3 | [9] |
| Fenofibrate (PPARα agonist) | CYP4A11 Transgenic Mice | 2-3 | [9] |
| Clofibric Acid (PPARα agonist) | CYP4A11 Transgenic Mice | 2-3 | [9] |
Experimental Protocols
In Vitro CYP4A11 Activity Assay for Undecanoic Acid Hydroxylation
This protocol is adapted from methods used for lauric acid hydroxylation and can be applied to undecanoic acid.[2]
1. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Recombinant human CYP4A11 (e.g., in microsomes)
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5 (optional, can enhance activity)
-
An NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
2. Substrate Addition:
-
Add undecanoic acid (dissolved in a suitable solvent like DMSO or ethanol) to the reaction mixture to achieve the desired final concentration.
3. Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
4. Incubation:
-
Incubate the reaction at 37°C with shaking for a specified time (e.g., 15-60 minutes).
5. Reaction Termination and Extraction:
-
Stop the reaction by adding an acid (e.g., HCl).
-
Add an internal standard (e.g., a structurally similar hydroxylated fatty acid not present in the sample).
-
Extract the metabolites with an organic solvent (e.g., ethyl acetate).
6. Derivatization and Analysis:
-
Evaporate the organic solvent and derivatize the dried residue to make the hydroxylated product volatile for gas chromatography (e.g., by silylation with BSTFA).
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 10-hydroxyundecanoic acid product.
Gene Expression Analysis of CYP4A11 by Quantitative PCR (qPCR)
1. Cell/Tissue Treatment:
-
Treat cells (e.g., primary human hepatocytes) or laboratory animals with the compound of interest (e.g., a PPARα agonist or undecanoic acid) for a specified duration.
2. RNA Extraction:
-
Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
4. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers specific for the human CYP4A11 gene
-
A suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
5. qPCR Analysis:
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the resulting amplification data to determine the relative expression of the CYP4A11 gene using a method like the ΔΔCt method.
Visualizations of Pathways and Workflows
Caption: Biosynthetic pathway of this compound.
References
- 1. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 4A11 inhibition assays based on characterization of lauric acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of DNA elements implicated in the regulation of CYP4A1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsciencegroup.com [medsciencegroup.com]
- 8. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Opposing roles of peroxisome proliferator-activated receptor alpha and growth hormone in the regulation of CYP4A11 expression in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of 10-Hydroxyundecanoyl-CoA by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyundecanoyl-CoA is a medium-chain acyl-Coenzyme A (CoA) molecule. While the biological significance of many short- and long-chain acyl-CoAs in metabolic regulation and cellular signaling is well-established, the specific roles of hydroxylated medium-chain acyl-CoAs such as this compound are less characterized. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and also serve as donors for post-translational modifications of proteins. The ability to accurately quantify specific acyl-CoA species is crucial for understanding their function in both health and disease. This document provides a detailed protocol for the sensitive and specific analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Parameters for this compound
The analysis of acyl-CoAs by mass spectrometry is characterized by a common fragmentation pattern, which involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.003 Da) from the protonated molecule [M+H]+. This allows for the use of neutral loss scans for discovery and multiple reaction monitoring (MRM) for targeted quantification.
The predicted MRM transitions for this compound are based on its chemical formula (C32H56N7O18P3S) and the known fragmentation of other acyl-CoAs.
Table 1: Predicted m/z values for this compound
| Parameter | Value |
| Chemical Formula | C32H56N7O18P3S |
| Monoisotopic Mass | 951.259 Da |
| Precursor Ion [M+H]+ | 952.266 m/z |
| Primary Product Ion (Acyl fragment) | 445.263 m/z |
| Secondary Product Ion (Adenosine fragment) | 428.037 m/z |
| Neutral Loss | 507.003 Da |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
The following protocol describes a general method for the extraction of acyl-CoAs from cell cultures or tissues.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) Sulfosalicylic Acid (SSA) in water[1]
-
Internal Standard (IS) solution (e.g., C17:0-CoA)
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB), if using TCA
Procedure:
-
Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.
-
Lysis and Protein Precipitation: Add 1 mL of ice-cold 10% TCA or 2.5% SSA to the cell pellet or plate.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the lysate to a final concentration of 1 µM.
-
Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate on ice for 2 minutes.[2]
-
Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Sample Cleanup (if using TCA):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove the TCA.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the supernatant (or SPE eluate) under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[3]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulates before transferring to an LC autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-95% B; 15-18 min: 95% B; 18-20 min: 2% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | See Table 2 |
Table 2: Suggested MRM Transitions for this compound and an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 952.3 | 445.3 | (to be optimized) |
| This compound (confirmatory) | 952.3 | 428.0 | (to be optimized) |
| C17:0-CoA (Internal Standard) | 992.4 | 485.4 | (to be optimized) |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Quantitative data for acyl-CoA analysis can vary between laboratories and sample types. The following table presents typical performance characteristics for LC-MS/MS methods for acyl-CoA quantification, which should be established during method validation for this compound.
Table 3: Typical Quantitative Performance for Acyl-CoA Analysis by LC-MS/MS
| Parameter | Typical Range |
| Limit of Detection (LOD) | 1-10 fmol on column[4] |
| Limit of Quantification (LOQ) | 5-50 fmol on column |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85-115% |
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and analysis of acyl-CoAs.
Predicted Fragmentation of this compound
Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.
Hypothetical Metabolic Pathway
As the specific signaling or metabolic pathways involving this compound are not yet well-defined, the following diagram illustrates a hypothetical role in a modified fatty acid β-oxidation pathway.
Caption: Hypothetical involvement of this compound in beta-oxidation.
References
Application Note: A Guide to the Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantification of 10-Hydroxyundecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for developing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10-Hydroxyundecanoyl-CoA in biological matrices. As no standardized method currently exists for this specific analyte, this application note outlines a systematic approach to method development, from sample preparation to final validation, based on established protocols for similar long-chain acyl-Coenzyme A (acyl-CoA) molecules and hydroxy fatty acids.
Introduction
This compound is a long-chain acyl-coenzyme A molecule that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding their biological functions and their implications in health and disease.[1][2][3] However, the analysis of long-chain acyl-CoAs presents several challenges, including their low abundance in biological samples, inherent instability in aqueous solutions, and the presence of numerous isomeric and isobaric interfering compounds.[1][4]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and selectivity.[2] This guide will walk through the essential steps for developing a tailored LC-MS/MS method for this compound.
Method Development Workflow
A systematic approach is critical for developing a robust analytical method. The overall workflow for developing an LC-MS/MS method for this compound is illustrated below.
Experimental Protocols
Sample Preparation
The extraction of long-chain acyl-CoAs from biological matrices is a critical step to ensure analyte stability and remove interfering substances.[5] Due to their amphipathic nature and susceptibility to degradation, samples should be processed quickly and kept on ice.[5] A combination of solvent extraction followed by solid-phase extraction (SPE) is a highly effective approach for isolating and purifying long-chain acyl-CoAs.[6][7]
Protocol for Extraction of this compound from Tissue:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize it in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM potassium phosphate (B84403) (KH2PO4) buffer (pH 4.9).[5][6] To account for procedural losses, an internal standard (e.g., Heptadecanoyl-CoA) should be added to the buffer.[5]
-
Solvent Extraction: Add organic solvents such as a mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate to precipitate proteins and extract the acyl-CoAs.[5][7]
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column.[5]
-
Load the supernatant from the solvent extraction step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate solvent.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen gas at room temperature and reconstitute it in a small volume of the initial mobile phase.[5]
Table 1: Summary of Sample Preparation Strategies for Acyl-CoAs
| Step | Method | Key Considerations | Reference |
| Homogenization | Glass homogenizer | Perform on ice to minimize enzymatic degradation. | [5][6] |
| Extraction | Acetonitrile/Isopropanol | Efficiently precipitates proteins and extracts lipids. | [7] |
| Purification | Weak Anion Exchange SPE | Selectively retains and concentrates acyl-CoAs. | [5] |
Liquid Chromatography Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for acyl-CoAs.[8][9] The separation is based on the hydrophobicity of the acyl chain.
Table 2: Recommended Starting Conditions for LC Method Development
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of long-chain molecules. Consider columns with different pore sizes and lengths for optimization.[10] |
| Mobile Phase A | Water with 0.1% Formic Acid or an ion-pairing agent | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. Methanol can also be evaluated. |
| Gradient | Start at 5-10% B, ramp up to 95% B over 10-15 min | A gradient is necessary to elute the highly retained long-chain acyl-CoAs. The gradient slope should be optimized for the best resolution. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI-MS interfaces. |
| Column Temp. | 40 °C | Higher temperatures can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 - 10 µL | Should be optimized based on sample concentration and sensitivity. |
Mass Spectrometry Detection
Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.
-
Precursor Ion Selection: The precursor ion will be the [M+H]+ of this compound.
-
Product Ion Selection: A characteristic product ion resulting from the fragmentation of the precursor is selected. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety.
Table 3: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | Calculated [M+H]+ | Predicted fragment | The exact m/z values need to be determined experimentally by infusing a standard of the analyte. |
| Internal Standard (e.g., Heptadecanoyl-CoA) | Known [M+H]+ | Known fragment | A stable isotope-labeled internal standard is ideal if available. |
Method Validation
Once the LC-MS/MS method is developed, it must be validated to ensure it is fit for its intended purpose.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
Acceptance criteria are based on general bioanalytical method validation guidelines.[11]
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound. By following a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop a robust method to accurately measure this and other long-chain acyl-CoAs in complex biological matrices.
References
- 1. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aminer.cn [aminer.cn]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Reversed Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 11. msacl.org [msacl.org]
Application Notes and Protocols for the Study of 10-Hydroxyundecanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-coenzyme A that is of growing interest in the field of lipidomics. While research on this specific molecule is still emerging, its structural similarity to other biologically active hydroxy fatty acids suggests potential roles in cellular signaling, energy metabolism, and the regulation of metabolic pathways. Hydroxylated fatty acids are known to be involved in processes such as inflammation and ion channel regulation. The study of this compound and related compounds could therefore provide valuable insights into metabolic disorders and offer new avenues for therapeutic intervention.
These application notes provide a comprehensive guide for the detection and quantification of this compound in biological samples using advanced liquid chromatography-mass spectrometry (LC-MS) techniques. The protocols outlined below are designed to be adaptable for various research applications, from basic science to drug discovery and development.
Analytical Methods for this compound
The analysis of acyl-CoAs, including this compound, is typically challenging due to their low endogenous concentrations and susceptibility to degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[1]
Key Analytical Considerations:
-
Sample Preparation: Proper sample preparation is critical to ensure the stability and recovery of this compound. This typically involves rapid quenching of metabolic activity, efficient extraction, and removal of interfering substances.
-
Chromatography: Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two common strategies for separating acyl-CoAs.[2][3] The choice of method depends on the specific chain length and polarity of the acyl-CoA of interest.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is often used for quantification, providing high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize typical analytical performance data for the quantification of medium-chain acyl-CoAs, which can be used as a reference for developing an assay for this compound.
Table 1: Typical LC-MS/MS Parameters for Medium-Chain Acyl-CoA Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [5] |
| Gradient | 2% to 98% B over 15 minutes | [4] |
| Flow Rate | 0.3 mL/min | [6] |
| Column Temperature | 40 °C | [5] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| MS/MS Transition (Precursor > Product) | To be determined for this compound | |
| Collision Energy | To be optimized | |
| Dwell Time | 50 ms | [6] |
*Note: The specific MS/MS transition for this compound would need to be determined by direct infusion of a synthesized standard.
Table 2: Expected Analytical Performance for Medium-Chain Acyl-CoA Quantification
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 1 - 10 fmol | [2][3] |
| Limit of Quantification (LOQ) | 5 - 50 fmol | [2] |
| Linearity (R²) | > 0.99 | [6] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Recovery | 85 - 115% | [2][3] |
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells
This protocol describes a method for the extraction of this compound and other medium-chain acyl-CoAs from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C[4]
-
Internal Standard (e.g., ¹³C-labeled medium-chain acyl-CoA)
-
Cell scraper
-
Centrifuge capable of 15,000 x g and 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Aspirate the culture medium from the cell culture plate on ice.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Optimization of chromatographic and mass spectrometric parameters is recommended for achieving the best results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject 5-10 µL of the reconstituted sample extract.
-
Run the chromatographic gradient as described in Table 1.
-
Acquire data on the mass spectrometer in positive ESI mode using MRM. The specific precursor and product ion pair for this compound and the internal standard should be determined empirically.
-
Process the data using the instrument's software to integrate the peak areas for the analyte and the internal standard.
-
Generate a calibration curve using a series of known concentrations of a this compound standard to quantify the amount in the biological samples.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical metabolic pathway of this compound.
Biological Relevance and Future Directions
While the precise biological functions of this compound are yet to be fully elucidated, its formation from undecanoic acid via cytochrome P450 enzymes suggests a role in fatty acid metabolism and detoxification pathways.[8] Cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of endogenous and exogenous compounds.[9][10] The hydroxylation of fatty acids can alter their biological activity, potentially leading to the generation of signaling molecules that can modulate inflammatory responses, vascular tone, and other physiological processes.
Future research should focus on:
-
Endogenous Detection: Confirming the presence and quantifying the levels of this compound in various tissues and biofluids under different physiological and pathological conditions.
-
Functional Characterization: Investigating the specific biological roles of this compound, including its interactions with enzymes, receptors, and ion channels.
-
Pathway Elucidation: Identifying the specific enzymes responsible for the synthesis and degradation of this compound in mammals.
-
Biomarker Potential: Assessing the potential of this compound as a biomarker for metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease.
The application of the protocols and methodologies described in these notes will be instrumental in advancing our understanding of this intriguing lipid molecule and its potential implications for human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10-Bromoundecanoic acid | 18294-93-4 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Human Metabolome Database [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Analysis of 10-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyundecanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target. These application notes provide detailed protocols for the sample preparation and analysis of this compound using modern analytical techniques. The methodologies described are based on established procedures for similar analytes and are intended to serve as a comprehensive guide for researchers in this field.
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the accurate quantification of this compound, due to its polar nature and potential for instability in biological samples. The primary goals of sample preparation are to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Two common and effective approaches for the extraction of acyl-CoAs are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a robust and widely used technique for the purification and concentration of analytes from complex matrices. For acyl-CoAs, reversed-phase or mixed-mode SPE cartridges are often employed.
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Biological Tissues
Materials:
-
Biological tissue (e.g., liver, heart, cell pellets)
-
Homogenization Buffer: 100 mM Potassium Phosphate (B84403) buffer (pH 4.9)
-
Extraction Solvent 1: Acetonitrile (ACN)
-
Extraction Solvent 2: 2-Propanol
-
SPE Cartridges: C18 or mixed-mode cartridges
-
Conditioning Solvent 1: Methanol
-
Conditioning Solvent 2: Deionized Water
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA
Procedure:
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Add 1 mL of 2-Propanol and briefly homogenize again.[1]
-
-
Extraction:
-
Add 2 mL of Acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of Methanol followed by 2 mL of Deionized Water. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of Wash Solvent to remove polar impurities.
-
Elution: Elute the this compound and other acyl-CoAs with 1.5 mL of Elution Solvent.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow for SPE
Caption: Workflow for Solid-Phase Extraction of this compound.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For acyl-CoAs, a multi-step LLE protocol is often necessary to remove lipids and other interferences.
Experimental Protocol: Liquid-Liquid Extraction (LLE) of this compound from Biological Tissues
Materials:
-
Biological tissue (e.g., liver, heart, cell pellets)
-
Extraction Solvent A: Isopropanol with 0.1 M potassium phosphate (pH 6.7)
-
Extraction Solvent B: Acetonitrile
-
Organic Wash Solvent: Hexane (B92381)
-
Aqueous Phase: Saturated ammonium (B1175870) sulfate (B86663) solution
-
Final Extraction Solvent: Chloroform/Methanol (1:2, v/v)
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA
Procedure:
-
Sample Homogenization and Initial Extraction:
-
Homogenize 50-100 mg of tissue in 1 mL of ice-cold Extraction Solvent A containing the internal standard.
-
Add 3 mL of Acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Lipid Removal:
-
Add 2 mL of Hexane to the supernatant, vortex for 1 minute, and centrifuge to separate the phases.
-
Discard the upper hexane layer, which contains neutral lipids. Repeat this wash step twice.
-
-
Acyl-CoA Precipitation and Extraction:
-
To the aqueous phase, add an equal volume of saturated ammonium sulfate solution to precipitate proteins and some interfering substances.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Extract the acyl-CoAs from the supernatant by adding 2 volumes of the Final Extraction Solvent.
-
Vortex and centrifuge to separate the phases. The acyl-CoAs will be in the lower organic phase.
-
-
Sample Concentration:
-
Carefully collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes expected performance characteristics for the analysis of medium-chain hydroxy acyl-CoAs based on data from similar compounds. These values should be validated for this compound in the user's laboratory.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 80-95% | 70-90% |
| Limit of Detection (LOD) | 1-10 fmol | 5-20 fmol |
| Limit of Quantification (LOQ) | 5-30 fmol | 15-60 fmol |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <20% |
Note: These are estimated values based on the analysis of other medium-chain and long-chain acyl-CoAs. Actual performance may vary depending on the matrix and instrumentation.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.
Recommended LC-MS/MS Parameters:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ of this compound.
-
Product Ions: Characteristic fragment ions (e.g., loss of the phosphopantetheine group).
-
Potential for Derivatization
Due to the presence of a hydroxyl group, derivatization of this compound might be considered to improve chromatographic resolution and/or ionization efficiency, although direct analysis is often feasible.
Potential Derivatization Strategy:
-
Acetylation: The hydroxyl group can be acetylated using acetic anhydride. This will increase the hydrophobicity of the molecule, potentially leading to better retention on reversed-phase columns and altered fragmentation patterns in the mass spectrometer.
Metabolic Pathway Context
This compound is likely involved in the metabolism of undecanoic acid, a medium-chain fatty acid. The following diagram illustrates a plausible metabolic pathway.
Caption: Plausible metabolic pathway of this compound.
Conclusion
The successful analysis of this compound from biological samples relies on a carefully optimized workflow, from sample collection and storage to extraction and instrumental analysis. The protocols and information provided in these application notes offer a solid foundation for researchers to develop and validate their own methods for the quantification of this important metabolite. The choice between SPE and LLE will depend on the specific laboratory setup, sample matrix, and desired throughput. Method validation is a critical step to ensure the accuracy, precision, and reliability of the obtained results.
References
Application Notes and Protocols for the Use of Long-Chain Hydroxy Fatty Acyl-CoAs in Metabolic Flux Analysis
A Generalized Guide in the Absence of Specific Data for 10-Hydroxyundecanoyl-CoA
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. A key aspect of many MFA studies is the use of isotopically labeled substrates (tracers) to follow the flow of atoms through metabolic pathways. While common tracers include glucose and amino acids, the use of more specialized molecules can provide unique insights into specific metabolic routes.
This document addresses the use of this compound in metabolic flux analysis. Following a comprehensive review of the current scientific literature, it is important to note that there is a significant lack of specific studies, protocols, or quantitative data detailing the direct use of this compound as a tracer or analyte in MFA. The existing research primarily focuses on the metabolism and biosynthesis of related medium-chain hydroxy fatty acids, such as 10-hydroxydecanoic acid, in contexts like royal jelly composition and biotransformation.
Therefore, these Application Notes and Protocols are presented as a generalized guide for researchers, scientists, and drug development professionals interested in the principles of using an isotopically labeled long-chain hydroxy fatty acyl-CoA, such as a hypothetical [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA, in metabolic flux analysis. The methodologies, data, and pathways described are illustrative and based on established principles of MFA.
Application Notes
Principle of Application
Isotopically labeled long-chain hydroxy fatty acyl-CoAs can serve as powerful tracers to investigate fatty acid metabolism, particularly pathways of β-oxidation, ω-oxidation, and their intersections with central carbon metabolism. By introducing a labeled precursor like [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA into a cellular system, researchers can trace the distribution of the ¹³C isotopes into downstream metabolites. This allows for the quantification of flux through specific catabolic and anabolic pathways.
Potential Research Applications
-
Elucidating Fatty Acid Oxidation Pathways: Tracing the labeled backbone of a hydroxy fatty acid can differentiate the contributions of peroxisomal and mitochondrial β-oxidation. The initial hydroxylation can influence the entry point and subsequent processing in these pathways.
-
Investigating Dicarboxylic Acid Production: The metabolism of hydroxy fatty acids is linked to the production of dicarboxylic acids via ω-oxidation, which is a critical detoxification pathway and is also implicated in certain metabolic disorders. MFA can quantify the flux towards dicarboxylic acid formation.
-
Probing Interactions with Central Carbon Metabolism: The breakdown of the fatty acyl-CoA to acetyl-CoA (or other intermediates) and its subsequent entry into the TCA cycle can be monitored. This provides a quantitative measure of how fatty acid catabolism contributes to cellular energy and biosynthetic precursor pools.
-
Drug Development and Toxicology: Understanding how a drug candidate alters the metabolism of specific fatty acids can be crucial. This methodology can be applied to assess the on-target and off-target effects of compounds that modulate fatty acid oxidation.
Experimental Considerations
-
Choice of Isotopic Label: A uniformly labeled (U-¹³C) tracer is often informative for an initial, broad analysis of metabolic fate. Position-specific labeling can be used to answer more targeted questions about specific enzymatic reactions.
-
Cellular Uptake and Activation: The free fatty acid (10-hydroxyundecanoic acid) is more likely to be taken up by cells than the CoA-ester. Once inside the cell, it must be activated to its CoA derivative. The efficiency of this uptake and activation is a critical parameter to consider.
-
Analytical Methods: The detection and quantification of labeled metabolites are typically performed using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice of method will depend on the chemical properties of the target metabolites.
-
Metabolic Modeling: The interpretation of isotope labeling patterns requires a stoichiometric model of the relevant metabolic network. This model is used to computationally estimate the fluxes that best reproduce the experimental labeling data.
Hypothetical Metabolic Pathway and Experimental Workflow
Below are diagrams illustrating a hypothetical metabolic pathway for a long-chain hydroxy fatty acid and a general experimental workflow for a corresponding MFA study.
Caption: Hypothetical metabolic fate of labeled 10-Hydroxyundecanoic Acid.
Caption: General experimental workflow for an MFA study.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate the cells of interest (e.g., HepG2, primary hepatocytes) in appropriate culture vessels. Allow cells to reach a desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the culture medium containing the isotopically labeled tracer. The free fatty acid form, [U-¹³C₁₁]-10-hydroxyundecanoic acid, should be complexed to fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake. A typical molar ratio of fatty acid to BSA is 4:1.
-
Labeling Experiment:
-
Remove the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 0, 2, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO₂). The time course allows for the assessment of metabolic steady-state.
-
Protocol 2: Metabolite Extraction
-
Metabolic Quenching:
-
Aspirate the labeling medium from the culture plate.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to arrest all enzymatic activity.
-
-
Cell Lysis and Metabolite Collection:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Extraction:
-
Collect the supernatant, which contains the polar and semi-polar metabolites.
-
For a comprehensive analysis, the pellet can be further processed for non-polar metabolites or protein analysis.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC Separation:
-
Inject the resuspended metabolite extract onto a reverse-phase or HILIC chromatography column.
-
Separate the metabolites using a gradient of appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
MS Detection:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both full scan mode (to identify metabolites) and tandem MS (MS/MS) mode (for structural confirmation and quantification).
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratios (m/z) and retention times.
-
Calculate the mass isotopomer distributions (MIDs) for key metabolites by correcting for the natural abundance of ¹³C. The MID represents the fraction of each metabolite pool that contains 0, 1, 2, ... n ¹³C atoms.
-
Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from an MFA experiment using [U-¹³C₁₁]-10-Hydroxyundecanoyl-CoA.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | M+0 | M+2 | M+4 | M+6 |
| Citrate | 0.60 | 0.25 | 0.10 | 0.05 |
| Succinate | 0.65 | 0.20 | 0.15 | 0.00 |
| Malate | 0.62 | 0.23 | 0.15 | 0.00 |
| Glutamate | 0.70 | 0.15 | 0.10 | 0.05 |
M+n represents the fraction of the metabolite pool with 'n' ¹³C atoms derived from the tracer.
Table 2: Hypothetical Relative Metabolic Fluxes (Control vs. Treatment)
| Metabolic Flux | Control (Relative Flux) | Treatment (Relative Flux) | Fold Change |
| β-Oxidation | 100 ± 8 | 150 ± 12 | 1.5 |
| ω-Oxidation | 20 ± 3 | 22 ± 4 | 1.1 |
| TCA Cycle Entry | 45 ± 5 | 65 ± 7 | 1.44 |
| Anaplerosis | 15 ± 2 | 18 ± 3 | 1.2 |
Fluxes are normalized to the rate of tracer uptake. The "Treatment" could be the addition of a drug candidate.
Disclaimer: The protocols, pathways, and data presented in this document are for illustrative purposes. They are intended to provide a framework for designing and conducting metabolic flux analysis experiments with long-chain hydroxy fatty acids. Actual experimental conditions and results will need to be optimized and validated for any specific biological system and research question.
Application Notes and Protocols: Development of Antibodies Specific for 10-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyundecanoyl-CoA is a long-chain acyl-CoA molecule that plays a role in various metabolic pathways. The development of specific antibodies against this molecule is crucial for its detection, quantification, and the elucidation of its biological functions. These application notes provide a comprehensive guide for the generation and characterization of monoclonal antibodies specific for this compound. The protocols outlined below are based on established methodologies for the development of antibodies against small molecules.
Data Presentation
Table 1: Hypothetical Titer of Polyclonal Antiserum against this compound-KLH
| Dilution | Optical Density (OD) at 450 nm |
| 1:1,000 | 2.5 |
| 1:5,000 | 1.8 |
| 1:10,000 | 1.2 |
| 1:50,000 | 0.6 |
| 1:100,000 | 0.3 |
| Pre-immune Serum (1:1,000) | 0.1 |
Table 2: Hypothetical Cross-Reactivity Profile of Monoclonal Antibody (Clone 12A3)
| Competitor | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 |
| Undecanoyl-CoA | > 10,000 | < 0.1 |
| Decanoyl-CoA | > 10,000 | < 0.1 |
| Dodecanoyl-CoA | > 10,000 | < 0.1 |
| Coenzyme A | > 10,000 | < 0.1 |
Experimental Protocols
Immunogen Synthesis: this compound-KLH Conjugate
Objective: To synthesize an immunogenic conjugate by coupling the hapten (this compound) to a carrier protein (Keyhole Limpet Hemocyanin, KLH).
Materials:
-
10-Hydroxyundecanoic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Coenzyme A (CoA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of 10-Hydroxyundecanoic Acid:
-
Dissolve 10-Hydroxyundecanoic acid in DMF.
-
Add NHS and DCC in a 1:1.2:1.2 molar ratio.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of 10-Hydroxyundecanoic acid.
-
-
Synthesis of this compound:
-
Dissolve Coenzyme A in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated NHS-ester of 10-Hydroxyundecanoic acid to the CoA solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
-
Conjugation to KLH:
-
Dissolve KLH in PBS.
-
Activate the carboxyl group of the synthesized this compound using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
-
Add the activated this compound to the KLH solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted small molecules by dialysis against PBS at 4°C with multiple buffer changes.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., BCA protein assay and spectrophotometry).
-
Monoclonal Antibody Production using Hybridoma Technology
Objective: To generate hybridoma cell lines that produce monoclonal antibodies specific for this compound.
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
Freund's Adjuvant (Complete and Incomplete)
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine, Aminopterin, Thymidine)
-
HT medium (Hypoxanthine, Thymidine)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
Protocol:
-
Immunization:
-
Emulsify the this compound-KLH immunogen with Complete Freund's Adjuvant for the primary immunization.
-
Immunize BALB/c mice subcutaneously with 50-100 µg of the immunogen.
-
Boost the mice with the immunogen emulsified in Incomplete Freund's Adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA.
-
-
Cell Fusion:
-
Three days before fusion, give the mouse with the highest antibody titer a final intravenous or intraperitoneal booster injection of the immunogen in saline.
-
Isolate splenocytes from the immunized mouse.
-
Fuse the splenocytes with SP2/0-Ag14 myeloma cells using PEG.
-
-
Selection and Screening:
-
Plate the fused cells in 96-well plates in HAT medium. The HAT medium selects for fused hybridoma cells.
-
After 10-14 days, screen the hybridoma supernatants for the presence of specific antibodies using an indirect ELISA with this compound conjugated to a different carrier protein (e.g., BSA) as the coating antigen.
-
-
Cloning:
-
Expand positive hybridomas and clone them by limiting dilution to ensure monoclonality.
-
Re-screen the clones to confirm antibody production and specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To screen for and characterize the specificity of antibodies against this compound.
Protocol:
-
Coating: Coat a 96-well microtiter plate with 1-5 µg/mL of this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Add hybridoma supernatants or purified antibodies at various dilutions and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
Western Blotting
Objective: To determine the specificity of the antibody for this compound conjugated to different proteins.
Protocol:
-
Protein Separation: Run different this compound-protein conjugates and control proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (hybridoma supernatant or purified antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
Visualizations
Caption: Workflow for the development and characterization of monoclonal antibodies against this compound.
Caption: Hypothetical signaling pathway involving this compound and the inhibitory action of a specific antibody.
Application Notes and Protocols for High-Throughput Screening Assays Involving 10-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxyundecanoyl-CoA is a medium-chain hydroxy fatty acyl-CoA. While specific high-throughput screening (HTS) assays for this molecule are not extensively documented in current literature, its structure suggests a potential role in fatty acid metabolism. It may serve as a substrate for, or an inhibitor of, enzymes such as acyl-CoA dehydrogenases, hydratases, or thioesterases involved in β-oxidation or other metabolic pathways. These application notes provide detailed, albeit hypothetical, protocols for both biochemical and cell-based HTS assays that can be adapted to screen for modulators of this compound metabolism. The protocols are based on established principles of HTS assay development for related acyl-CoA molecules.
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical metabolic pathway where this compound is converted by a putative "Enzyme X" (e.g., a dehydrogenase) to produce a downstream signal, which is then detected. A compound library is screened to identify inhibitors of this process.
Caption: Hypothetical pathway of this compound metabolism.
Biochemical HTS Assay Protocol: Screening for Inhibitors of a Putative this compound Dehydrogenase
This protocol describes a generic, enzyme-coupled fluorometric assay to identify inhibitors of a putative dehydrogenase that uses this compound as a substrate. The assay measures the reduction of a fluorogenic probe coupled to the production of NADH or FADH2.
Experimental Workflow
Caption: Workflow for the biochemical HTS assay.
Methodology
-
Plate Preparation : Dispense 5 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2) into all wells of a 384-well, black, flat-bottom plate.
-
Compound Addition : Using an acoustic liquid handler, transfer 50 nL of test compounds from the library plates to the assay plates. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme Addition : Add 5 µL of the purified putative dehydrogenase (Enzyme X) solution to all wells.
-
Pre-incubation : Centrifuge the plates briefly and pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation : Add 10 µL of the substrate mixture containing this compound and a fluorogenic reporter system (e.g., a coupled enzyme system that generates a fluorescent product upon NADH or FADH2 production).
-
Incubation : Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Signal Detection : Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Data Presentation
| Compound ID | Concentration (µM) | Fluorescence Signal (RFU) | % Inhibition |
| DMSO Control | N/A | 45,870 | 0 |
| Positive Control | 10 | 2,340 | 94.9 |
| Hit_001 | 10 | 15,678 | 65.8 |
| Hit_002 | 10 | 21,987 | 52.1 |
| Non-Hit_001 | 10 | 44,990 | 1.9 |
Cell-Based HTS Assay Protocol: Monitoring Cellular Lipid Accumulation
This protocol describes a high-content screening (HCS) assay to identify compounds that modulate lipid accumulation in response to supplementation with a cell-permeable precursor of this compound.
Methodology
-
Cell Seeding : Seed a suitable cell line (e.g., HepG2) in 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with test compounds from the library for 1-2 hours.
-
Substrate Addition : Add a cell-permeable ester of 10-hydroxyundecanoic acid to the media to serve as a precursor for intracellular this compound.
-
Incubation : Incubate the cells for 24-48 hours to allow for metabolic processing and potential lipid accumulation.
-
Staining : Fix the cells and stain with Hoechst 33342 (for nuclei) and a neutral lipid stain like BODIPY 493/503.
-
Imaging : Acquire images using an automated high-content imaging system.
-
Image Analysis : Quantify the intensity and number of lipid droplets per cell.
Data Presentation
| Compound ID | Concentration (µM) | Average Lipid Droplet Intensity (per cell) | % Change vs. DMSO |
| DMSO Control | N/A | 876.5 | 0 |
| Positive Control (Inhibitor) | 10 | 1450.2 | +65.5 |
| Positive Control (Activator) | 10 | 350.8 | -59.9 |
| Hit_003 | 10 | 1321.9 | +50.8 |
| Hit_004 | 10 | 412.3 | -52.9 |
Hit Validation and Triage Logic
Following the primary screen, a logical workflow is necessary to confirm hits and eliminate false positives.
Caption: Logical workflow for hit validation and triage.
Troubleshooting & Optimization
Improving the stability of 10-Hydroxyundecanoyl-CoA in solution
Welcome to the technical support center for 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other fatty acyl-CoAs, is primarily influenced by temperature, pH, and the presence of nucleophiles or hydrolytic enzymes. The thioester bond is "energy-rich" and susceptible to hydrolysis, which is the main degradation pathway.[1][2][3]
Q2: What is the recommended pH for storing and handling this compound solutions?
A2: For long-term storage, acidic conditions are recommended. Acyl-CoAs have been shown to be stable for over six months when stored in 10% trichloroacetic acid (TCA) at -80°C.[4] For experimental use, it is generally recommended to maintain a neutral pH (around 7.0), as thioesters are relatively stable at this pH.[1][2][3] However, it is crucial to be aware that even at neutral pH, gradual hydrolysis can occur. Some synthetic procedures for acyl-CoAs are conducted at a slightly alkaline pH (7.5-8.0), but this is done to facilitate the reaction and hydrolysis is a competing reaction.
Q3: How does temperature impact the stability of this compound?
A3: Higher temperatures significantly accelerate the degradation of this compound. It is highly recommended to store stock solutions at -80°C.[4] For short-term storage during experiments, solutions should be kept on ice (0-4°C). Studies on similar compounds have shown that stability is greater at 4°C compared to 25°C, and significant degradation can occur at 40°C.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot stock solutions into smaller, single-use volumes to prevent degradation that can be introduced by temperature fluctuations during thawing and refreezing.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound in your experimental setup.
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to inappropriate pH | Verify the pH of your buffers. For prolonged experiments, consider using a buffer with a pH closer to neutral (6.5-7.0) and running a control to assess degradation over the time course of your experiment. |
| Thermal degradation | Always keep your this compound solutions on ice during experimental setup. Minimize the time the solution spends at room temperature. For reactions at elevated temperatures, consider the stability of the compound under those conditions. |
| Contamination with nucleophiles or enzymes | Ensure all solutions and equipment are sterile and free from contaminants. Nucleophiles can directly attack the thioester bond, and contaminating thioesterases will rapidly hydrolyze the molecule.[5] |
| Oxidative damage | While the fatty acyl chain of this compound is saturated, the hydroxyl group could be susceptible to oxidation. If you suspect oxidative stress in your system, consider degassing your buffers or adding a suitable antioxidant. |
Issue 2: Poor recovery of this compound during sample preparation for analysis (e.g., LC-MS).
The instability of acyl-CoAs is a known challenge during their extraction and analysis.[4]
| Possible Cause | Troubleshooting Step |
| Degradation during cell lysis or tissue homogenization | Perform extraction procedures on ice and as quickly as possible. The use of an acidic extraction buffer can help to preserve the integrity of the acyl-CoA. |
| Hydrolysis in aqueous extraction buffers | Minimize the time the sample spends in aqueous buffers before analysis. Some protocols recommend immediate protein precipitation with organic solvents to stabilize the acyl-CoAs. |
| Adsorption to surfaces | Use low-binding microcentrifuge tubes and pipette tips to minimize loss of the molecule due to adsorption. |
Data on Factors Affecting Stability
The following table summarizes the key factors influencing the stability of this compound in solution, based on data for similar acyl-CoA molecules.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | -80°C | High stability (stable for >6 months in acidic solution)[4] | Recommended for long-term storage. |
| 4°C | Moderate stability | Suitable for short-term storage (hours to a few days). | |
| 25°C (Room Temp) | Low stability (degradation can be significant over hours) | Minimize exposure to room temperature. | |
| 40°C | Very low stability (rapid degradation) | Avoid. | |
| pH | Acidic (e.g., 10% TCA) | High stability for storage[4] | Recommended for long-term storage of stock solutions. |
| Neutral (pH ~7.0) | Relatively stable, but hydrolysis occurs over time[1][2][3] | Optimal for most biological experiments. | |
| Alkaline (pH > 8.0) | Increased rate of hydrolysis | Avoid for storage and prolonged experiments. | |
| Freeze-Thaw Cycles | Multiple cycles | Decreased stability | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., different buffers, pH, or temperature).
-
Preparation of Test Solutions:
-
Prepare solutions of this compound in the buffers and at the concentrations relevant to your experiment.
-
Create separate sets of samples for each condition to be tested (e.g., pH 6.0, 7.0, 8.0; 4°C, 25°C, 37°C).
-
-
Time-Course Incubation:
-
Incubate the test solutions under the specified conditions.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test solution.
-
Immediately quench the reaction to prevent further degradation. This can be achieved by adding an equal volume of cold acetonitrile (B52724) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
-
Quantification of Remaining this compound:
-
Analyze the collected aliquots using a validated analytical method, such as LC-MS/MS, to quantify the concentration of intact this compound.
-
It is also advisable to monitor for the appearance of degradation products, such as 10-hydroxyundecanoic acid and Coenzyme A.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and the half-life of the compound under each tested condition.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 10-Hydroxyundecanoyl-CoA
Welcome to the technical support center for the quantification of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low recovery of this compound during sample extraction. What are the potential causes and solutions?
A1: Low recovery of medium-chain acyl-CoAs like this compound is a common issue, often stemming from their inherent instability and susceptibility to degradation. Here are the primary causes and troubleshooting steps:
-
Sample Handling and Stability: Acyl-CoAs are sensitive to enzymatic degradation and alkaline hydrolysis. It is crucial to quench metabolic activity immediately and keep samples cold.
-
Solution: Immediately after collection, flash-freeze tissue or cell samples in liquid nitrogen. For extractions, use ice-cold solvents and maintain a low temperature throughout the procedure.[1] The use of acidic conditions, such as the addition of formic or perchloric acid, can help to preserve the integrity of the acyl-CoA molecules.[1]
-
-
Extraction Solvent Inefficiency: The choice of extraction solvent is critical for efficiently isolating acyl-CoAs from complex biological matrices.
-
Solution: A common and effective method involves protein precipitation with an organic solvent mixture. A mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[2] Simple acidification followed by dilution with an assay buffer can also be employed.
-
-
Use of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to account for losses during sample preparation and analysis.
-
Solution: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled) corresponding to this compound is highly recommended for the most accurate quantification. If a specific standard is unavailable, an odd-chain-length fatty acyl-CoA can be used as an alternative.
-
Q2: My LC-MS/MS signal for this compound is weak and inconsistent. How can I improve the sensitivity and reproducibility of my analysis?
A2: Weak and variable signals in LC-MS/MS analysis of acyl-CoAs can be attributed to several factors, from sample preparation to the analytical instrumentation.
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Poor Ionization Efficiency: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition.
-
Solution: For positive electrospray ionization (ESI+), which is commonly used for acyl-CoA analysis, ensure the mobile phase contains a suitable modifier to promote protonation. Mobile phases containing low concentrations of ammonium (B1175870) acetate (B1210297) or formic acid are often used.[3]
-
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.
-
Solution: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. A C18 SPE cartridge can be effective for this purpose. Additionally, optimizing the chromatographic separation to resolve this compound from major matrix components can mitigate ion suppression.
-
-
Analyte Adsorption: Acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.
-
Solution: Use glass or low-adhesion polypropylene (B1209903) vials and pipette tips to minimize surface adsorption.[4]
-
-
Instability in the Autosampler: Degradation of the analyte in the autosampler can lead to decreasing signal intensity over a sequence of injections.
-
Solution: Maintain the autosampler at a low temperature (e.g., 4°C) to improve the stability of the acyl-CoAs during the analytical run.
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Q3: I am observing peak tailing and poor chromatographic peak shape for this compound. What can I do to improve this?
A3: Poor peak shape, particularly tailing, is a frequent challenge in the chromatography of acyl-CoAs.
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Column Choice and Condition: The choice of HPLC/UHPLC column and its condition are critical.
-
Solution: A C18 reversed-phase column is commonly used for acyl-CoA analysis. Ensure the column is properly conditioned and has not been contaminated. Repeated injections of biological extracts can lead to a buildup of material on the column, which can distort peak shapes.[5] Regular column washing is recommended.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the charge state of the molecule and its interaction with the stationary phase.
-
Solution: For short-chain acyl-CoAs, slightly acidic mobile phases are often preferred. However, for longer-chain species, this can sometimes lead to peak tailing. Experimenting with the mobile phase pH, within the stable range for the column, may improve peak shape. Alkaline mobile phases have been used successfully for long-chain acyl-CoAs.
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase material can cause peak tailing.
-
Solution: Ensure that the mobile phase has sufficient ionic strength to minimize secondary interactions. The addition of a small amount of a salt, like ammonium acetate, can be beneficial.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of medium-chain hydroxy acyl-CoAs using LC-MS/MS. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions. Data for 3-Hydroxy-Octanoyl-CoA is used as a proxy due to the limited availability of specific data for this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol | 120 pmol (with derivatization) | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol | 1.3 nmol (LC/MS-based) | ~100 fmol |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (RSD%) | < 5% | < 15% | < 20% |
| Specificity | High | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
Data adapted from a comparative guide for 3-Hydroxy-Octanoyl-CoA analysis and should be considered as an estimation for this compound.[6]
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol provides a general workflow for the extraction of medium-chain hydroxy acyl-CoAs from cell or tissue samples.
-
Sample Quenching and Homogenization:
-
For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v with 0.1% formic acid).
-
For cell samples, aspirate the culture medium and wash the cells with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 1-5 million cells and scrape the cells.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of a suitable internal standard (e.g., stable isotope-labeled this compound or an odd-chain acyl-CoA) to each sample.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine moiety. The exact m/z values will need to be determined by infusion of a standard.
-
Collision Energy: Optimize for the specific analyte to achieve the most intense and stable fragment ion signal.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for quantification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 5. Stability of Hydroxy-α-Sanshool in Medium-Chain Triglyceride Oil and Corresponding Oil/Water Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 10-Hydroxyundecanoyl-CoA
Welcome to the technical support center for the analytical challenges in the quantification of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity. Key contributors to matrix effects in biological samples include phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Q2: My this compound signal is showing poor reproducibility between sample injections. What could be the cause?
A2: Poor reproducibility is often a primary indicator of variable matrix effects. This can be caused by inconsistencies in sample preparation, leading to varying concentrations of interfering compounds in the final extracts. Additionally, buildup of matrix components on the analytical column or in the mass spectrometer's ion source over the course of an analytical run can cause a gradual drift in signal intensity. It is also important to consider the inherent instability of acyl-CoA thioesters, which can degrade if samples are not handled properly (e.g., kept at low temperatures and appropriate pH).
Q3: I am observing significant ion suppression for this compound. What are the most effective strategies to mitigate this?
A3: Mitigating ion suppression for this compound typically involves a multi-pronged approach:
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Improved Sample Preparation: Employing more rigorous extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove a significant portion of matrix interferences like phospholipids.
-
Chromatographic Separation: Optimizing the LC method to achieve baseline separation between this compound and the region where major matrix components elute is crucial. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for correcting matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate normalization of the signal. If a SIL-IS is not available, a structurally similar acyl-CoA can be used as an alternative, though with potentially less accuracy.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Analyte Degradation | Ensure samples are processed quickly on ice or at 4°C. Use acidic conditions (e.g., pH 4-5) during extraction to improve stability. |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective for medium-chain acyl-CoAs. | |
| Severe Ion Suppression | Implement a more effective sample clean-up method (see SPE and LLE protocols below). Evaluate matrix effects using a post-column infusion experiment. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal Chromatographic Conditions | Adjust the mobile phase composition and gradient. For acyl-CoAs, slightly acidic mobile phases are often used with reversed-phase chromatography. The use of ion-pairing reagents can also improve peak shape, but may cause ion suppression. |
| Column Overloading | Reduce the injection volume or dilute the sample. | |
| High Background or Interferences | Contamination from Sample Matrix | Utilize a solid-phase extraction (SPE) step specifically designed to remove phospholipids and other interfering substances. |
| Contamination from Labware or Solvents | Use high-purity solvents and pre-cleaned labware. Include procedural blanks in your analytical run to identify sources of contamination. | |
| Inconsistent Quantification | Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard for this compound. If unavailable, use a close structural analog. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is designed to isolate and enrich acyl-CoAs, including this compound, from biological homogenates while removing salts and polar matrix components.
-
Sample Homogenization: Homogenize approximately 100 mg of tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Protein Precipitation & Acyl-CoA Extraction: Add 2 mL of isopropanol to the homogenate, vortex, and then add 4 mL of acetonitrile. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 5 minutes. Collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition a mixed-mode or anion-exchange SPE cartridge by washing with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of the initial LC mobile phase or an appropriate equilibration buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the acyl-CoAs with a stronger organic solvent, potentially with a pH modifier to neutralize the charge interaction (e.g., methanol with a small percentage of acetic acid or ammonium (B1175870) hydroxide, depending on the sorbent chemistry).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Medium-Chain Acyl-CoAs
This protocol is an alternative for cleaning up samples, particularly for removing non-polar interferences.
-
Initial Extraction: Perform an initial protein precipitation and extraction as described in steps 1-3 of the SPE protocol.
-
Acidification: Acidify the supernatant with a small amount of acetic acid to ensure this compound is in a neutral or protonated state.
-
Liquid-Liquid Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer, which contains the medium-chain acyl-CoAs.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the initial LC mobile phase.
Visualized Workflows and Logic
Caption: Workflow for sample preparation to minimize matrix effects.
Caption: Troubleshooting tree for diagnosing ion suppression issues.
Troubleshooting low recovery of 10-Hydroxyundecanoyl-CoA during extraction
Welcome to the technical support center for the analysis of 10-Hydroxyundecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Low Recovery of this compound
Low recovery of this compound during extraction is a frequent issue. This guide provides a systematic approach to identify and resolve potential problems in your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for maximizing the recovery of this compound?
A1: The most critical steps include rapid sample quenching to halt enzymatic activity, efficient cell lysis and homogenization, the use of appropriate extraction solvents, and proper purification to remove interfering substances. Each of these stages presents potential pitfalls that can lead to significant loss of your target analyte.
Q2: My recovery of this compound is consistently low. Where should I start troubleshooting?
A2: Start by systematically evaluating your entire workflow. The provided troubleshooting diagram below offers a logical progression of steps to diagnose the issue. Begin with the initial sample handling and proceed through extraction, purification, and analysis. Maintaining consistency in your protocol is key to identifying the source of the variability.
Q3: Can the presence of a hydroxyl group on the acyl chain affect the extraction efficiency?
A3: Yes, the hydroxyl group increases the polarity of this compound compared to its non-hydroxylated counterpart. This can influence its solubility in different organic solvents and its retention on solid-phase extraction (SPE) columns. You may need to optimize the solvent system and the SPE sorbent to account for this increased polarity.
Q4: How stable is this compound during the extraction process?
A4: Acyl-CoAs, in general, are susceptible to both enzymatic and chemical degradation. It is crucial to keep samples cold and to use fresh solvents. The thioester bond can be labile, particularly at non-neutral pH. Therefore, working quickly and at low temperatures is essential to minimize degradation.
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low recovery of this compound.
Quantitative Data on Extraction Methods
| Acyl-CoA | Extraction Method | Average Recovery (%) |
| Pantothenate | 10% (w/v) TCA followed by SPE | 0 |
| 2.5% (w/v) SSA | >100 | |
| Dephospho-CoA | 10% (w/v) TCA followed by SPE | 0 |
| 2.5% (w/v) SSA | >99 | |
| Coenzyme A | 10% (w/v) TCA followed by SPE | 1 |
| 2.5% (w/v) SSA | 74 | |
| Malonyl-CoA | 10% (w/v) TCA followed by SPE | 26 |
| 2.5% (w/v) SSA | 74 | |
| Acetyl-CoA | 10% (w/v) TCA followed by SPE | 36 |
| 2.5% (w/v) SSA | 59 | |
| Propionyl-CoA | 10% (w/v) TCA followed by SPE | 62 |
| 2.5% (w/v) SSA | 80 | |
| Isovaleryl-CoA | 10% (w/v) TCA followed by SPE | 58 |
| 2.5% (w/v) SSA | 59 |
TCA: Trichloroacetic Acid; SSA: Sulfosalicylic Acid; SPE: Solid-Phase Extraction.
Experimental Protocol: General Extraction of Long-Chain Acyl-CoAs
This protocol is a general method for the extraction of long-chain acyl-CoAs from tissues and can be adapted for this compound.
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Internal standard (e.g., a commercially available odd-chain acyl-CoA)
-
Glass homogenizer
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Homogenization:
-
Weigh a frozen tissue sample (e.g., 50-100 mg).
-
In a glass homogenizer on ice, add 1 mL of cold KH2PO4 buffer and the internal standard.
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Purification (Solid-Phase Extraction):
-
Condition a C18 SPE column with methanol (B129727) followed by water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.
-
Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample using a C18 reversed-phase column with a gradient elution and detect using tandem mass spectrometry in positive electrospray ionization mode.
-
Biochemical Pathway: Omega-Oxidation of Fatty Acids
This compound is an intermediate in the omega-oxidation pathway of fatty acids. This pathway is an alternative to beta-oxidation and is particularly important for the metabolism of medium-chain fatty acids.
Caption: The omega-oxidation pathway for fatty acids.
Technical Support Center: Optimizing 10-Hydroxyundecanoyl-CoA Resolution in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 10-Hydroxyundecanoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for acyl-CoAs is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. The phosphate (B84403) groups on the CoA moiety can interact with active sites on the silica (B1680970) support of the column.
Potential Solutions:
-
Utilize a High-Purity, End-Capped Column: Modern, high-purity silica columns with minimal free silanol (B1196071) groups can significantly reduce tailing. End-capping, a process where residual silanols are chemically bonded, further minimizes these unwanted interactions.[1][2]
-
Mobile Phase Modification:
-
pH Adjustment: Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can deprotonate the silanol groups, reducing their interaction with the negatively charged phosphate groups of the CoA molecule, thereby improving peak shape.[3]
-
Ion-Pairing Agents: Incorporating an ion-pairing agent, such as triethylamine (B128534) (TEA) or hexylamine, into the mobile phase can mask the charged phosphate groups, leading to more symmetrical peaks.
-
-
Column Choice: Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can help shield the silica surface and improve peak shape for polar analytes.
Issue 2: Inadequate Resolution from Isomers or Related Compounds
Q: I am struggling to separate this compound from other structurally similar acyl-CoAs. What chromatographic parameters can I adjust?
A: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.
Optimization Strategies:
-
Gradient Optimization: A shallower gradient can increase the separation time between closely eluting peaks. Experiment with different gradient slopes and durations to maximize resolution.
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and its proportion in the mobile phase can significantly impact selectivity. Acetonitrile generally provides sharper peaks, while methanol (B129727) can offer different selectivity.
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, thereby influencing resolution. A systematic study of temperature effects is recommended.
-
Column Chemistry: Employing a column with a different stationary phase, such as a C30 instead of a C18, can provide alternative selectivity for hydrophobic molecules like long-chain acyl-CoAs.
Issue 3: Low Signal Intensity or Poor Sensitivity
Q: The peak for this compound is very small, making accurate quantification difficult. How can I improve the signal-to-noise ratio?
A: Low signal intensity can be due to a variety of factors, from sample preparation to detector settings.
Enhancement Techniques:
-
Sample Preparation: Ensure efficient extraction and minimize sample loss. Solid-phase extraction (SPE) can be used to concentrate the sample and remove interfering matrix components.[3][4] However, be aware that SPE can lead to the loss of more hydrophilic short-chain acyl-CoAs.[3]
-
Mass Spectrometry (MS) Detection: Utilize tandem mass spectrometry (MS/MS) for highly sensitive and selective detection. Multiple Reaction Monitoring (MRM) is a powerful technique for quantifying specific acyl-CoAs in complex mixtures.[4]
-
Injector and System Cleanliness: A dirty injector or contaminated system can lead to peak broadening and reduced signal intensity. Regular cleaning and maintenance are crucial.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for this compound analysis?
A1: A reversed-phase C18 column is a common and effective starting point for the separation of long-chain acyl-CoAs.[3] Look for a high-purity, end-capped column to ensure good peak shape.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: Acyl-CoA species are known to be sensitive to temperature and pH.[5] It is crucial to keep samples on ice and work quickly. Use buffers that maintain a stable pH and consider adding antioxidants if oxidative degradation is a concern.
Q3: What are the typical mobile phases used for the separation of acyl-CoAs?
A3: A typical mobile phase for reversed-phase chromatography of acyl-CoAs consists of an aqueous component (e.g., water with an ion-pairing agent and/or a buffer to control pH) and an organic solvent like acetonitrile or methanol. The separation is usually achieved by running a gradient with an increasing concentration of the organic solvent.
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Acyl-CoA Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will be required for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or Mass Spectrometry
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Generic Long-Chain Acyl-CoA
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 3.5 | 2.1 |
| 7.0 | 1.5 |
| 10.5 | 1.1 |
Asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of this compound.
Caption: A typical experimental workflow for the analysis of this compound.
References
Technical Support Center: Quality Control of Synthetic 10-Hydroxyundecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 10-Hydroxyundecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for synthetic this compound?
A1: The critical quality attributes for synthetic this compound include purity, identity, content of impurities, and stability. High purity is essential for reliable experimental results, as impurities can interfere with biological assays or lead to incorrect interpretations of data.
Q2: What are some common impurities that might be present in synthetic this compound?
A2: Common impurities can originate from the starting materials or byproducts of the synthesis process. Potential impurities include:
-
Unreacted starting materials: 10-hydroxyundecanoic acid and Coenzyme A.
-
Side-products from synthesis: Isomers of 10-hydroxyundecanoic acid, or products from over-reaction.
-
Degradation products: Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A, or oxidation of the hydroxyl group.
Q3: How should I store synthetic this compound to ensure its stability?
A3: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store the material as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For short-term use, solutions can be prepared in a suitable buffer at a slightly acidic pH (around 5-6) and stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC-UV Analysis
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Recommended Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on the C18 column can interact with the phosphate (B84403) groups of Coenzyme A, causing peak tailing. Add a low concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v) to mask these interactions. |
| Inappropriate Mobile Phase pH | The ionization state of the molecule can affect peak shape. Ensure the mobile phase pH is controlled, typically around pH 4.5-5.5 for good retention and peak shape of acyl-CoAs on a C18 column. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Contamination | A contaminated guard or analytical column can lead to poor peak shapes. Flush the column with a strong solvent, or replace the guard column if necessary. |
Issue: Inconsistent retention times.
| Possible Cause | Recommended Solution |
| Mobile Phase Composition | Inaccurate mobile phase preparation or changes in composition over time can cause retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column Temperature Fluctuations | Variations in column temperature will affect retention times. Use a column oven to maintain a constant temperature. |
| Column Equilibration | Insufficient column equilibration between runs, especially with gradient elution, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
LC-MS/MS Analysis
Issue: Low or no signal for this compound.
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are prone to degradation. Prepare samples fresh and keep them on ice or at 4°C during the analysis sequence. |
| Ion Suppression | Co-eluting impurities or high concentrations of salts in the sample can suppress the ionization of the target analyte. Optimize the sample preparation to remove interfering substances. A desalting step may be necessary. |
| Incorrect MS Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize the precursor and product ion masses, as well as the collision energy for the specific MRM transition of this compound. A characteristic fragmentation is the neutral loss of 507 Da from the precursor ion.[1][2] |
Issue: Inaccurate quantification.
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. Use a stable isotope-labeled internal standard (if available) or a close structural analog to compensate for matrix effects. |
| Non-linearity of Detector Response | Ensure the calibration curve is prepared in a matrix similar to the samples and covers the expected concentration range. Use a weighted linear regression if necessary. |
Quality Control Specifications
The following table provides typical acceptance criteria for the quality control of synthetic this compound. These values are provided as a guideline and may need to be adjusted based on the specific application.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | 1H NMR, 13C NMR | Conforms to the expected chemical shifts and structure. |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Mass measurement within ± 5 ppm of the theoretical mass. |
| Purity | HPLC-UV (260 nm) | ≥ 95.0% |
| Individual Impurity | HPLC-UV (260 nm) | ≤ 0.5% |
| Total Impurities | HPLC-UV (260 nm) | ≤ 2.0% |
| Water Content | Karl Fischer Titration | ≤ 5.0% |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This method is suitable for determining the purity of this compound and quantifying related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Identity Confirmation by LC-MS/MS
This method is used to confirm the identity of this compound by its mass-to-charge ratio and characteristic fragmentation pattern.
-
LC Conditions: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (for triple quadrupole):
-
Collision Energy: Optimize for the specific instrument and compound.
Protocol 3: Structural Confirmation by 1H NMR
This protocol provides a general guideline for confirming the structure of this compound.
-
Solvent: D2O or a mixture of D2O and a suitable organic solvent to ensure solubility.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated solvent.
-
Acquire a standard 1D proton NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure.
-
Protocol 4: Forced Degradation Study
This study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a slightly acidic buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photostability: Expose the solid powder to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC-UV (Protocol 1) and LC-MS/MS (Protocol 2) to identify and quantify the degradation products.
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting guide for common HPLC peak shape issues.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Comparative Analysis: 10-Hydroxyundecanoyl-CoA vs. Standard Long-Chain Acyl-CoAs
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between 10-Hydroxyundecanoyl-CoA, a hydroxylated medium-long chain acyl-CoA, and other conventional long-chain acyl-CoAs, represented here by Palmitoyl-CoA (C16:0-CoA). The comparison focuses on their distinct metabolic pathways, enzymatic processing, and functional implications, supported by established biochemical principles.
Introduction to Acyl-CoAs
Acyl-CoAs are central metabolites in cellular energy and lipid homeostasis.[1] They consist of a fatty acid linked to coenzyme A via a thioester bond.[2] Their biochemical behavior is dictated by the structure of the fatty acid chain, including its length, degree of saturation, and functional modifications.[2]
-
This compound: This is an 11-carbon acyl-CoA featuring a hydroxyl (-OH) group on its terminal (omega) carbon. This hydroxylation is typically catalyzed by cytochrome P450 enzymes of the CYP4 family, which are known to perform omega-hydroxylation on fatty acids.[3][4][5] This modification significantly alters its metabolic fate compared to non-hydroxylated counterparts. The precursor, 10-hydroxydecanoic acid, is a known bioactive component of royal jelly, recognized for its anti-inflammatory properties.[6][7]
-
Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA): Palmitoyl-CoA (C16:0) is a canonical 16-carbon saturated acyl-CoA derived from palmitic acid, a common dietary fatty acid. It is a primary substrate for mitochondrial beta-oxidation, a major pathway for cellular energy production.[8]
Comparison of Molecular and Metabolic Properties
The primary distinction between this compound and standard long-chain acyl-CoAs like Palmitoyl-CoA lies in their principal metabolic pathways. The terminal hydroxyl group on this compound directs it towards an alternative oxidative process known as omega-oxidation, which contrasts with the direct mitochondrial beta-oxidation of Palmitoyl-CoA.
Table 1: Comparison of Molecular Properties
| Feature | This compound | Palmitoyl-CoA (Representative Long-Chain Acyl-CoA) |
| Carbon Chain Length | 11 Carbons (Undecanoyl) | 16 Carbons (Palmitoyl) |
| Functional Group | Terminal (ω) Hydroxyl Group | None (Saturated Alkyl Chain) |
| Primary Formation | ω-hydroxylation of Undecanoyl-CoA by CYP4 family enzymes.[5][9] | Acylation of Palmitic Acid |
| Primary Metabolic Pathway | Omega (ω)-Oxidation followed by Peroxisomal Beta-Oxidation.[5][8] | Mitochondrial Beta (β)-Oxidation.[8][10] |
Table 2: Comparison of Primary Metabolic Pathways
| Parameter | Omega (ω)-Oxidation of this compound | Mitochondrial Beta (β)-Oxidation of Palmitoyl-CoA |
| Subcellular Location | Endoplasmic Reticulum (initial steps), Peroxisomes.[8] | Mitochondria.[10] |
| Initial Reaction | Oxidation of terminal hydroxyl group to an aldehyde, then a carboxylic acid, forming a dicarboxylyl-CoA.[5] | Dehydrogenation of α-β carbons by Acyl-CoA Dehydrogenase.[11][12] |
| Key Intermediate | Undecanedioyl-CoA (a dicarboxylic acyl-CoA) | Trans-Δ²-Enoyl-CoA |
| Primary Enzymes | CYP4 Family Monooxygenases, Alcohol Dehydrogenase, Aldehyde Dehydrogenase.[4][5] | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase.[12][13] |
| Final Products | Acetyl-CoA and shorter-chain dicarboxylyl-CoAs (e.g., Succinyl-CoA).[5] | 8 molecules of Acetyl-CoA.[13] |
Visualization of Metabolic Pathways
The distinct routes for processing these molecules are visualized below.
References
- 1. mdpi.com [mdpi.com]
- 2. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]
- 10. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Beta Oxidation | Definition, Cycle & Products - Lesson | Study.com [study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Validation of 10-Hydroxyundecanoyl-CoA as a Novel Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of metabolic diseases, such as Type 2 Diabetes (T2D) and Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the discovery and validation of novel, sensitive, and specific biomarkers. 10-Hydroxyundecanoyl-CoA, a medium-chain acyl-CoA, has emerged as a potential candidate. This guide provides a framework for its validation by comparing its hypothetical performance targets against established biomarkers and detailing the necessary experimental protocols.
Comparative Analysis of Biomarker Performance
A successful novel biomarker must demonstrate superior or complementary performance to the current standards. The following tables outline the typical performance of established biomarkers for T2D and NAFLD. For this compound to be considered a viable clinical tool, its measured sensitivity, specificity, and Area Under the Receiver Operating Characteristic Curve (AUC) should meet or exceed these benchmarks.
Table 1: Performance of Established Biomarkers for Type 2 Diabetes Diagnosis
| Biomarker | Sensitivity | Specificity | AUC | Population/Notes |
| Hemoglobin A1c (HbA1c) | 50% - 85.2%[1][2] | 82.3% - 97%[1][2] | 0.914[1] | At a standard threshold of 6.5%. Sensitivity can be lower in some populations[2][3]. |
| Fasting Plasma Glucose (FPG) | ~59%[2] | ~99%[2] | - | At a standard threshold of 126 mg/dL. |
| This compound | Target >85% | Target >90% | Target >0.92 | Hypothetical performance goals for validation. |
Table 2: Performance of Non-Invasive Biomarkers for NAFLD-Associated Advanced Fibrosis
| Biomarker Panel | Sensitivity | Specificity | AUC |
| NAFLD Fibrosis Score (NFS) | 74% | 71% | 0.84 - 0.85[4][5] |
| FIB-4 Index | 74% | 71% | 0.80 - 0.86[4][5] |
| AST to Platelet Ratio Index (APRI) | - | - | 0.67 - 0.86[4][6] |
| This compound | Target >80% | Target >80% | Target >0.88 |
Experimental Protocols for Validation
The validation of this compound requires a robust and reproducible analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoA species.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a standard procedure for the extraction and analysis of medium-chain acyl-CoAs.
1. Sample Preparation and Extraction:
- Thaw frozen plasma samples on ice.
- To 50 µL of plasma, add 200 µL of a cold extraction solvent (e.g., Acetonitrile:Isopropanol, 3:1 v/v) containing an appropriate internal standard (e.g., ¹³C-labeled C17-CoA).
- Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
- Incubate at -20°C for 30 minutes to enhance protein precipitation.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Dry the extract under a gentle stream of nitrogen gas.
- Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separating acyl-CoAs.
- Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) or another suitable modifier.
- Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium hydroxide.
- Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to elute acyl-CoAs based on their hydrophobicity.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50°C.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often monitored.
- Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energies must be optimized to achieve maximum sensitivity.
3. Data Analysis and Quantification:
- A calibration curve is constructed using known concentrations of a synthetic this compound standard.
- The peak area ratio of the analyte to the internal standard is used to calculate the concentration of this compound in the unknown samples.
Visualizing Workflows and Pathways
Biomarker Validation Workflow
The validation of a novel biomarker follows a structured, multi-phase process. The workflow below illustrates the necessary steps from initial discovery to clinical implementation.
Hypothetical Metabolic Pathway for this compound
This compound is derived from undecanoic acid, a medium-chain fatty acid. Its biosynthesis in mammals is likely initiated by the activation of undecanoic acid to Undecanoyl-CoA, followed by hydroxylation.
References
- 1. Re-examining the sensitivity of HbA1c to screen for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. acpjournals.org [acpjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Biomarkers of Liver Fibrosis - Page 9 [medscape.com]
- 6. researchgate.net [researchgate.net]
Acyl-CoA Antibody Specificity: A Comparative Guide to Cross-Reactivity with 10-Hydroxyundecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of acyl-CoA antibodies with 10-Hydroxyundecanoyl-CoA. While direct experimental data on antibodies specifically targeting this compound is limited in publicly available literature, this document outlines the principles of antibody cross-reactivity and provides the necessary experimental frameworks to assess it. The information herein is intended to guide researchers in selecting and validating acyl-CoA antibodies for their specific needs.
Understanding Acyl-CoA Antibody Specificity
Acyl-CoA molecules, such as this compound, are critical intermediates in fatty acid metabolism. Antibodies raised against a specific acyl-CoA may exhibit cross-reactivity with other structurally similar molecules. This phenomenon arises when the antibody's antigen-binding site (paratope) recognizes and binds to epitopes shared between the target antigen and other non-target molecules.[1] The degree of cross-reactivity is influenced by factors such as the length of the acyl chain, the presence and position of functional groups (like the hydroxyl group in this compound), and the overall three-dimensional structure.
dot
Caption: Factors influencing acyl-CoA antibody cross-reactivity.
Comparative Analysis of Potential Cross-Reactivity
Given the structure of this compound, antibodies raised against it, or other acyl-CoAs, could potentially cross-react with molecules sharing similar structural motifs. The following table summarizes potential cross-reactants and the structural basis for this interaction.
| Potential Cross-Reactant | Structural Similarity to this compound | Rationale for Potential Cross-Reactivity |
| Undecanoyl-CoA | Same acyl chain length (C11) but lacks the hydroxyl group. | The acyl chain is a dominant epitope; antibodies may recognize the carbon backbone. |
| Other Hydroxy Acyl-CoAs (e.g., 3-Hydroxybutyryl-CoA) | Presence of a hydroxyl group, but different chain length. | The hydroxyl group and its surrounding chemical environment can be a key part of the epitope. |
| Medium-Chain Acyl-CoAs (C6-C12) | Overlapping chain length. | Antibodies often have a binding pocket that can accommodate a range of chain lengths. |
| Long-Chain Acyl-CoAs (>C12) | Shared Coenzyme A moiety. | While less likely, antibodies recognizing the CoA part of the molecule could show broad reactivity. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of an acyl-CoA antibody with this compound, several standard immunoassays can be employed.[1][2][3]
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a highly effective method for quantifying antibody specificity.[1][4]
Principle: The assay measures the ability of a potential cross-reactant (inhibitor) to compete with the target antigen for binding to the antibody.
Methodology:
-
Coating: Microplate wells are coated with a conjugate of the target acyl-CoA (or a closely related molecule) and a carrier protein (e.g., BSA).
-
Competition: The acyl-CoA antibody is pre-incubated with varying concentrations of this compound (the analyte) or other potential cross-reactants.
-
Binding: The antibody-inhibitor mixture is added to the coated wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.
-
Analysis: The signal intensity is inversely proportional to the amount of cross-reactivity. A standard curve is generated to determine the concentration of the analyte that inhibits antibody binding by 50% (IC50).
dot
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Western Blotting (Immunoblotting)
Western blotting can provide qualitative or semi-quantitative data on antibody specificity.[1][2]
Principle: This technique separates proteins (or in this case, acyl-CoA-protein conjugates) by size, transfers them to a membrane, and uses the antibody to detect the target.
Methodology:
-
Sample Preparation: Create protein conjugates of this compound and other acyl-CoAs.
-
Electrophoresis: Separate the conjugates by SDS-PAGE.
-
Transfer: Transfer the separated conjugates to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the acyl-CoA antibody.
-
Secondary Antibody Incubation: Incubate with an enzyme-conjugated secondary antibody.
-
Detection: Add a chemiluminescent or colorimetric substrate and visualize the bands.
-
Analysis: The presence and intensity of bands corresponding to different acyl-CoA conjugates indicate the degree of cross-reactivity.
Data Presentation: Hypothetical Cross-Reactivity Data
The following table illustrates how quantitative data from a competitive ELISA could be presented to compare the cross-reactivity of a hypothetical anti-undecanoyl-CoA antibody with this compound and other acyl-CoAs.
| Competitor Acyl-CoA | IC50 (µM) | % Cross-Reactivity |
| Undecanoyl-CoA | 0.1 | 100% |
| This compound | 0.5 | 20% |
| Octanoyl-CoA | 2.0 | 5% |
| Palmitoyl-CoA | > 100 | < 0.1% |
% Cross-Reactivity = (IC50 of Undecanoyl-CoA / IC50 of Competitor) x 100
Conclusion
References
Comparative Analysis of 10-Hydroxyundecanoyl-CoA Levels in Different Cell Types: A Predictive Framework
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Introduction to 10-Hydroxyundecanoyl-CoA
This compound is a hydroxylated medium-chain acyl-CoA derivative of undecanoic acid, an 11-carbon saturated fatty acid. Medium-chain fatty acids and their metabolites are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate gene expression and cellular processes. The hydroxylation of fatty acids, a critical step in their metabolism, can alter their biological activity. The enzyme most likely responsible for the production of 10-hydroxyundecanoic acid is Cytochrome P450 4A11 (CYP4A11), the primary fatty acid ω- and (ω-1)-hydroxylase in humans. This guide will explore the likely biosynthesis of this compound and predict its relative abundance in different cell types based on the known expression patterns of CYP4A11.
Biosynthesis and Signaling Pathways
The formation of this compound begins with the cellular uptake of its precursor, undecanoic acid. This fatty acid is then activated to Undecanoyl-CoA. Subsequently, it is hydroxylated at the 10th carbon (the ω-1 position) by CYP4A11, an enzyme primarily located in the endoplasmic reticulum.
Predicted Biosynthetic Pathway
The diagram below illustrates the predicted two-step conversion of undecanoic acid to this compound.
Potential Signaling Roles
Hydroxylated fatty acids can serve as signaling molecules, often by acting as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that this compound or its de-esterified form could modulate these pathways.
Comparative Data on Potential this compound Levels
The following table provides a predicted comparison of this compound levels in various human cell types. These predictions are derived from reported expression levels of CYP4A11, the key enzyme in the hypothesised synthesis pathway. Cells with higher CYP4A11 expression are predicted to have a greater capacity for producing this compound when supplied with the undecanoic acid substrate.
| Cell Type | Primary Tissue of Origin | Reported CYP4A11 Expression/Activity | Predicted Relative this compound Level |
| HepG2 | Liver (Hepatocellular Carcinoma) | High[1] | High |
| HK-2 | Kidney (Proximal Tubule) | High[2][3] | High |
| A549 | Lung (Carcinoma) | Low / Not typically reported | Low |
| MCF-7 | Breast (Carcinoma) | Low / Not typically reported | Low |
| U-87 MG | Brain (Glioblastoma) | Low / Not typically reported | Low |
Disclaimer: The predicted relative levels are hypothetical and based on the assumption that CYP4A11 is the primary enzyme for 10-hydroxylation of undecanoic acid and that substrate availability is not a limiting factor. Experimental validation is required.
Experimental Protocols
To empirically determine and compare the levels of this compound in different cell types, the following experimental workflow is proposed.
Experimental Workflow Diagram
Detailed Methodologies
Objective: To quantify and compare the intracellular levels of this compound in different cell lines after supplementation with undecanoic acid.
1. Cell Culture and Treatment:
-
Culture selected cell lines (e.g., HepG2, HK-2, A549) in their respective recommended media and conditions until they reach approximately 80% confluency.
-
Prepare a stock solution of undecanoic acid complexed to bovine serum albumin (BSA).
-
Replace the culture medium with fresh medium containing a final concentration of 50-100 µM undecanoic acid-BSA complex. Include a vehicle control (BSA alone).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to allow for uptake and metabolism of the fatty acid.
2. Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each plate/well to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Include an internal standard (e.g., a deuterated analog like d3-10-Hydroxyundecanoyl-CoA) at this stage for accurate quantification.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant for analysis.
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography:
- Use a reverse-phase C18 column suitable for lipid analysis.
- Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometry:
- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
- Perform targeted analysis using Multiple Reaction Monitoring (MRM).
- MRM Transitions (Predicted):
-
Analyte (this compound): The precursor ion will be the molecular weight of the deprotonated molecule. The product ions will be characteristic fragments (e.g., loss of the CoA moiety).
-
Internal Standard: Use the corresponding transitions for the deuterated analog.
-
Quantification:
- Generate a standard curve using a pure synthetic standard of this compound.
- Calculate the concentration of the analyte in the samples by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.
- Normalize the final concentration to the cell number or total protein content of the original sample.
This comprehensive approach will enable a robust and accurate comparison of this compound levels, providing valuable data for understanding the metabolic and signaling roles of this molecule in different cellular contexts.
References
A Comparative Guide to the Mitochondrial Beta-Oxidation of 10-Hydroxyundecanoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mitochondrial beta-oxidation of 10-hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, and palmitoyl-CoA, a saturated long-chain fatty acyl-CoA. While direct comparative quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates from the established principles of fatty acid metabolism to offer a comprehensive overview of their distinct catabolic pathways.
Introduction
Mitochondrial beta-oxidation is a critical metabolic pathway for energy production from fatty acids. The efficiency and regulation of this process are highly dependent on the structure of the fatty acyl-CoA substrate, including its chain length and the presence of functional groups. Palmitoyl-CoA, derived from the 16-carbon palmitic acid, is a primary long-chain fatty acid in the human diet and serves as a model for canonical beta-oxidation. In contrast, this compound, derived from the 11-carbon hydroxylated undecanoic acid, represents a less common, modified medium-chain fatty acid. Understanding the differences in their mitochondrial metabolism is crucial for research into metabolic disorders, drug development, and cellular signaling.
Key Differences in Mitochondrial Transport and Beta-Oxidation
The metabolism of these two fatty acyl-CoAs diverges from the initial transport into the mitochondrial matrix to the final products of beta-oxidation.
Mitochondrial Transport:
-
Palmitoyl-CoA: As a long-chain fatty acyl-CoA, it cannot passively cross the inner mitochondrial membrane. Its transport is dependent on the carnitine shuttle, which involves three key enzymes: carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).[1][2] CPT1, the rate-limiting enzyme, is located on the outer mitochondrial membrane.[1]
-
This compound: As a derivative of an 11-carbon fatty acid, it falls on the borderline between medium-chain and long-chain. Medium-chain fatty acids can cross the mitochondrial membranes independently of the carnitine shuttle and are activated to their CoA esters within the mitochondrial matrix.[3] However, longer medium-chain fatty acids may still utilize the carnitine shuttle to some extent. The presence of a hydroxyl group may also influence its transport mechanism.
Beta-Oxidation Pathway:
-
Palmitoyl-CoA: Undergoes the classic beta-oxidation spiral, consisting of four enzymatic reactions per cycle: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase.[2] This process is repeated for a total of seven cycles.[4]
-
This compound: The beta-oxidation of an odd-chain fatty acid proceeds similarly to that of an even-chain fatty acid until the final cycle. The presence of a hydroxyl group at the 10-position introduces a modification that likely requires specific enzymatic handling, though specific enzymes for this substrate in mitochondrial beta-oxidation are not well-documented in the available literature. Omega-oxidation in the endoplasmic reticulum is a known pathway for hydroxylating fatty acids to increase their water solubility for excretion.[1]
Data Presentation
The following tables summarize the key distinctions in the mitochondrial beta-oxidation of this compound and palmitoyl-CoA based on established metabolic principles. Note: Quantitative data for this compound is extrapolated and should be considered theoretical in the absence of direct experimental evidence.
Table 1: Comparison of Molecular and Metabolic Properties
| Feature | This compound | Palmitoyl-CoA |
| Fatty Acid Precursor | 10-Hydroxyundecanoic Acid | Palmitic Acid |
| Carbon Chain Length | 11 | 16 |
| Chemical Formula | C₁₁H₂₁O₃-CoA | C₁₆H₃₁O-CoA |
| Classification | Hydroxylated, Odd-Chain, Medium/Long-Chain | Saturated, Even-Chain, Long-Chain |
| Mitochondrial Transport | Likely carnitine-independent or partially dependent | Carnitine-dependent[1][2] |
Table 2: Comparison of Beta-Oxidation Characteristics
| Feature | This compound (Theoretical) | Palmitoyl-CoA |
| Number of Beta-Oxidation Cycles | 4 | 7[4] |
| Initial Dehydrogenation Enzyme | Likely Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) / Long-Chain Acyl-CoA Dehydrogenase (LCAD) |
| Final Thiolytic Cleavage Products | 1 Acetyl-CoA + 1 Propionyl-CoA | 2 Acetyl-CoA |
| Total Acetyl-CoA Produced | 4 | 8 |
| Total Propionyl-CoA Produced | 1 | 0 |
| Total FADH₂ Produced per Molecule | 4 | 7 |
| Total NADH Produced per Molecule | 4 | 7 |
| Special Enzymatic Requirements | Potential for specific hydroxyl-handling enzymes | Standard beta-oxidation enzymes |
Experimental Protocols
Measurement of Oxygen Consumption in Isolated Mitochondria
This protocol describes a general method for measuring the rate of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) to compare the oxidation of different fatty acyl-CoA substrates.
1. Isolation of Mitochondria:
-
Mitochondria can be isolated from various tissues (e.g., rat liver, heart, or skeletal muscle) by differential centrifugation.
-
The tissue is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).
-
The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable respiration buffer.
2. Oxygen Consumption Assay:
-
The oxygen electrode chamber is calibrated and filled with air-saturated respiration buffer maintained at a constant temperature (e.g., 30°C or 37°C).
-
A known amount of isolated mitochondria (e.g., 0.5 mg/mL) is added to the chamber.
-
A baseline (State 1) respiration rate is recorded.
-
The fatty acyl-CoA substrate (e.g., palmitoyl-CoA or this compound) is added, along with L-carnitine (for long-chain substrates) and malate. Malate is required to replenish oxaloacetate for the condensation with acetyl-CoA to enter the Krebs cycle.
-
State 2 respiration (substrate-dependent, ADP-limited) is recorded.
-
A known amount of ADP is added to initiate State 3 respiration (active phosphorylation). The rate of oxygen consumption in State 3 is a measure of the substrate oxidation rate coupled to ATP synthesis.
-
Oligomycin, an ATP synthase inhibitor, can be added to induce State 4o respiration (leak respiration), which reflects the proton leak across the inner mitochondrial membrane.
-
Finally, an uncoupler such as FCCP can be added to measure the maximal capacity of the electron transport chain (State 3u).
3. Data Analysis:
-
The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace.
-
The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4o respiration, is calculated as an indicator of mitochondrial coupling and integrity.
-
The P/O ratio (phosphate/oxygen ratio), which represents the amount of ATP synthesized per atom of oxygen consumed, can also be determined.
Mandatory Visualization
Caption: Comparative pathways of mitochondrial beta-oxidation.
Caption: Workflow for measuring mitochondrial oxygen consumption.
Conclusion
The mitochondrial beta-oxidation of this compound and palmitoyl-CoA represents two distinct metabolic scenarios. Palmitoyl-CoA follows the well-established pathway for long-chain saturated fatty acids, serving as a high-yield energy source through complete oxidation to acetyl-CoA. In contrast, the metabolism of this compound is predicted to be more complex due to its odd-chain length, resulting in the production of both acetyl-CoA and propionyl-CoA, and the presence of a hydroxyl group that may necessitate specialized enzymatic activity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their oxidation rates, enzyme kinetics, and regulatory mechanisms. Such research would provide valuable insights into the metabolic flexibility of mitochondria and could inform the development of novel therapeutic strategies targeting fatty acid metabolism.
References
Validating the Biological Activity of Synthetic 10-Hydroxyundecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic 10-Hydroxyundecanoyl-CoA. Given the limited direct research on this specific molecule, this document establishes a comparative approach using the well-characterized medium-chain acyl-CoA, Lauroyl-CoA, as a benchmark. The experimental protocols and data presented are based on established methodologies for analogous compounds and serve as a template for the evaluation of novel synthetic acyl-CoAs.
Comparative Analysis of Synthetic this compound and Lauroyl-CoA
Quantitative data for the biological activity of synthetic this compound is not yet widely available in published literature. The following table provides a template for comparing its potential activity against a known medium-chain acyl-CoA, Lauroyl-CoA, using a common enzymatic assay.
| Parameter | Synthetic this compound | Lauroyl-CoA (Alternative) |
| Enzyme | Peroxisomal Acyl-CoA Oxidase | Peroxisomal Acyl-CoA Oxidase |
| Assay Type | Fluorometric | Fluorometric[1] |
| Substrate Concentration | Variable (for kinetic analysis) | Variable (for kinetic analysis) |
| Specific Activity | To be determined | >4.5-fold higher than Palmitoyl-CoA[1] |
| Kinetic Parameters (Km, Vmax) | To be determined | To be determined |
| Inhibition Profile | To be determined | Substrate inhibition observed at high concentrations[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of synthetic molecules. Below are protocols for the synthesis and subsequent biological activity validation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a chemoenzymatic process. This involves the chemical synthesis of 10-hydroxyundecanoic acid followed by its enzymatic conversion to the corresponding acyl-CoA.
Materials:
-
10-hydroxyundecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)
Procedure:
-
Dissolve 10-hydroxyundecanoic acid in an appropriate organic solvent and then evaporate to create a thin film.
-
Resuspend the fatty acid in the reaction buffer containing Coenzyme A and ATP.
-
Initiate the reaction by adding Acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Purify the synthesized this compound using solid-phase extraction or preparative HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
Validation of Biological Activity: Peroxisomal Acyl-CoA Oxidase Assay
This assay determines the biological activity of synthetic this compound by measuring its oxidation by peroxisomal acyl-CoA oxidase, a key enzyme in fatty acid β-oxidation. The production of hydrogen peroxide is quantified using a fluorometric method.[1]
Materials:
-
Synthetic this compound
-
Lauroyl-CoA (as a control)
-
Peroxisomal Acyl-CoA Oxidase
-
Horseradish peroxidase
-
4-Hydroxyphenylacetic acid (fluorogenic substrate)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, horseradish peroxidase, and 4-hydroxyphenylacetic acid.
-
Add a known concentration of synthetic this compound or Lauroyl-CoA to the reaction mixture.
-
Initiate the reaction by adding peroxisomal acyl-CoA oxidase.
-
Measure the increase in fluorescence over time at an excitation wavelength of 320 nm and an emission wavelength of 400 nm.
-
Calculate the rate of H2O2 production from a standard curve generated with known amounts of H2O2.[1]
-
Determine the specific activity of the enzyme with each substrate.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and reproducibility.
References
A Head-to-Head Comparison of Analytical Methods for 10-Hydroxyundecanoyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species is paramount. 10-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain acyl-CoA, is an important intermediate in pathways such as ω-oxidation of fatty acids. This guide provides a head-to-head comparison of common analytical methodologies applicable to its quantification, offering supporting data from closely related molecules where direct data is unavailable, to provide a practical framework for methodological selection and development.
Data Presentation: A Comparative Overview
Due to the limited availability of published data specifically for this compound, the following table summarizes quantitative performance metrics for analytical methods applied to the closely related and structurally similar analytes: 10-hydroxydecanoic acid (10-HDA) and other acyl-CoAs. This information serves as a valuable proxy for estimating the expected performance for this compound analysis.
| Parameter | LC-MS/MS (for general Acyl-CoAs) | HPLC-UV (for 10-hydroxydecanoic acid) | Enzymatic Assay (General for Hydroxyacyl-CoAs) |
| Limit of Detection (LOD) | 1-10 fmol | ~0.05 µg/mL | Picomole level |
| Limit of Quantification (LOQ) | 5-50 fmol | ~0.25 µg/mL | Not typically defined |
| Linearity (R²) | >0.99 | >0.99 | Variable |
| Precision (%RSD) | < 15% | 2.4 - 3.4% | < 10% |
| Recovery (%) | 85-115% | 97.4 - 100.4% | Not applicable |
| Specificity | High | Moderate | High (enzyme-dependent) |
| Throughput | High | Medium | Low to Medium |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: Specific transitions for this compound would need to be determined by infusion of a standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of analytes with a suitable chromophore. The following protocol is adapted from methods for the analysis of 10-hydroxydecanoic acid.[1][2]
Sample Preparation
-
For solid samples (e.g., royal jelly), weigh approximately 30 mg into a 10 mL volumetric flask.[2]
-
Add an internal standard solution if used.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.22 µm membrane before injection.[2]
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm).[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) with pH adjusted to 2.5 with phosphoric acid.[2]
-
Injection Volume: 5 µL.[2]
Enzymatic Assay
Enzymatic assays offer high specificity and can be performed with standard laboratory equipment. This generalized protocol is based on the activity of hydroxyacyl-CoA dehydrogenase.
Principle The assay measures the reduction of NAD⁺ to NADH, which is spectrophotometrically monitored at 340 nm, as the hydroxyacyl-CoA is oxidized to a ketoacyl-CoA by a specific dehydrogenase.
Procedure
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD⁺, and the sample containing this compound.
-
Initiate the reaction by adding a specific long-chain hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Quantify the amount of this compound by comparing the rate of NADH formation to a standard curve prepared with a known concentration of a similar hydroxyacyl-CoA standard.
Mandatory Visualization
Caption: The ω-oxidation pathway of undecanoyl-CoA.
Caption: A generalized experimental workflow for the analysis of this compound.
References
Tracing the Metabolic Fate of 10-Hydroxyundecanoyl-CoA: A Comparative Guide to Isotopic Labeling Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isotopic labeling strategies to elucidate the metabolic pathways of 10-Hydroxyundecanoyl-CoA. While direct isotopic labeling studies on this compound are not extensively documented, this guide draws comparisons from well-established methodologies used for other fatty acids and acyl-CoA molecules. The experimental protocols and data presentation formats are based on established best practices in metabolic research, offering a framework for designing and interpreting new studies.
Introduction to Isotopic Labeling for Metabolic Tracing
Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), researchers can follow the labeled molecule through various metabolic reactions. Mass spectrometry is then used to detect and quantify the labeled metabolites, providing insights into pathway flux and nutrient contribution to different metabolic pools.[1][2]
Comparison of Isotopic Labeling Strategies
The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated and the analytical methods available. For tracing the metabolism of this compound, several labeling strategies can be employed, each with distinct advantages and limitations.
| Feature | ¹³C-Labeled this compound | ²H-Labeled this compound | Alternative Tracers (e.g., ¹³C-Glucose, ¹³C-Glutamine) |
| Detection Method | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS)[1] | Mass Spectrometry (MS)[3] | Mass Spectrometry (MS)[4] |
| Primary Application | Quantifying oxidation, flux, and incorporation into downstream metabolites.[1] | Tracing incorporation into complex lipids and fatty acid oxidation.[3] | Assessing the contribution of precursor molecules to the synthesis of this compound.[5] |
| Typical Isotopes | ¹³C | ²H (Deuterium)[3] | ¹³C |
| Advantages | - Provides detailed information on carbon transitions. - Less potential for kinetic isotope effects compared to ²H. | - Relatively lower cost of isotopes.[3] - Can be used to simultaneously measure synthesis and oxidation with other isotopes.[6] | - Commercially available. - Allows for the study of de novo synthesis pathways.[7] |
| Limitations | - Higher cost of labeled compounds. - Requires sophisticated MS analysis. | - Potential for deuterium loss in some metabolic pathways. - Can have kinetic isotope effects that may alter metabolism. | - Provides indirect information on the metabolism of this compound itself. |
Hypothetical Metabolic Pathway of this compound
Based on known fatty acid metabolism pathways, this compound is likely to undergo β-oxidation, chain elongation, or be incorporated into complex lipids. The following diagram illustrates a potential metabolic pathway.
Caption: Potential metabolic pathways for this compound.
Experimental Protocols
This protocol describes a general procedure for tracing the metabolism of ¹³C-labeled this compound in cultured cells.
-
Cell Culture: Plate cells in 6-well plates and grow to desired confluency.
-
Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of U-¹³C-10-Hydroxyundecanoyl-CoA complexed with fatty-acid-free bovine serum albumin (BSA).
-
Isotopic Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites.[4]
This protocol provides a general framework for an in vivo study using a stable isotope tracer.
-
Animal Acclimation: Acclimate animals (e.g., mice) to the experimental conditions.
-
Tracer Administration: Administer the isotopically labeled fatty acid (e.g., U-¹³C-10-Hydroxyundecanoic acid) via oral gavage or intravenous infusion.[6][8]
-
Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).
-
Metabolite Extraction:
-
Plasma: Process blood to obtain plasma.[8]
-
Tissues: Homogenize tissues in an appropriate solvent (e.g., methanol/chloroform/water) to extract lipids and polar metabolites.
-
-
Sample Analysis: Analyze the plasma and tissue extracts by MS to determine the enrichment of the isotope in various metabolites.[8]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an isotopic labeling study.
Caption: A generalized workflow for metabolic tracing studies.
Data Presentation
Quantitative data from isotopic labeling experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Isotopic Enrichment in Key Metabolites after ¹³C-10-Hydroxyundecanoyl-CoA Administration
| Metabolite | Isotopic Enrichment (Atom % Excess) - Control | Isotopic Enrichment (Atom % Excess) - Treatment | Fold Change |
| Citrate (M+2) | 1.5 ± 0.2 | 3.8 ± 0.4 | 2.5 |
| Succinate (M+2) | 0.8 ± 0.1 | 2.1 ± 0.3 | 2.6 |
| Palmitate (from elongation) | 0.5 ± 0.05 | 1.2 ± 0.1 | 2.4 |
| Triglyceride Pool | 2.1 ± 0.3 | 5.5 ± 0.6 | 2.6 |
Note: The data presented in this table is purely illustrative and would need to be generated from actual experiments.
Conclusion
While specific studies on the metabolism of this compound using isotopic labeling are limited, the principles and protocols established for other fatty acids provide a robust framework for future research. By employing stable isotope tracers such as ¹³C or ²H-labeled this compound, researchers can gain valuable insights into its metabolic fate, including its catabolic breakdown through β-oxidation and its anabolic incorporation into complex lipids. Such studies are crucial for understanding the physiological roles of this molecule and for the development of new therapeutic strategies targeting fatty acid metabolism.
References
- 1. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. researchgate.net [researchgate.net]
- 8. isotope.com [isotope.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 10-Hydroxyundecanoyl-CoA
Important Disclaimer: A specific Safety Data Sheet (SDS) or dedicated disposal protocol for 10-Hydroxyundecanoyl-CoA is not publicly available. The following guidance is synthesized from established best practices for laboratory chemical waste management and safety information for structurally similar compounds. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific directives and to ensure full compliance with all local, state, and federal regulations.
This document provides crucial safety, handling, and logistical information for the proper disposal of this compound, designed for an audience of researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
Comprehensive quantitative data for this compound is not available. The following table presents reference data from closely related isomers and similar fatty acid derivatives. Given the absence of specific toxicity information, this compound must be handled as a substance with unknown but potential hazards.
| Property | Value | Source/Note |
| Molecular Formula | C₃₂H₅₆N₇O₁₈P₃S | [1] (Data for the related isomer, 9-Hydroxyundecanoyl-CoA) |
| Molecular Weight | 951.81 g/mol | [1] (Data for the related isomer, 9-Hydroxyundecanoyl-CoA) |
| Physical State | Solid (Assumed) | Based on the typical state of similar long-chain acyl-CoAs and fatty acids. |
| Melting Point | 75 - 77 °C / 167 - 170.6 °F | [2] (Data for 10-Hydroxydecanoic acid, a related but distinct compound) |
| Solubility | No specific data available. | Long-chain acyl-CoAs are known to form micelles in aqueous solutions[2]. |
| Toxicity | No data available. | Handle with caution as the toxicological properties have not been determined. |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe and compliant disposal of waste containing this compound.
1. Hazard Assessment and Personal Protective Equipment (PPE)
-
Hazard Evaluation: Due to the lack of specific data, treat this compound as a potentially hazardous substance. Assume it may cause skin and eye irritation and could be harmful if inhaled or ingested.
-
Required PPE: Always wear standard laboratory personal protective equipment[2]:
2. Waste Segregation
-
Isolate the Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizers[3].
-
Solid Waste: If the waste is in solid form (e.g., residual powder, contaminated weigh paper, pipette tips, or other labware), it must be collected as solid chemical waste. When handling, avoid the formation of dust[2].
-
Liquid Waste: If the waste is dissolved in a solvent or buffer, collect it as liquid chemical waste. Maintain separate waste streams for aqueous and non-aqueous solutions. Never mix chlorinated and non-chlorinated solvents[4].
3. Containerization
-
Use Compatible Containers: All hazardous waste must be stored in containers made of a compatible material that will not react with, absorb, or be degraded by the waste[3]. The container must be in good condition and have a secure, screw-top cap to prevent leaks or ruptures[3][5]. Plastic containers are often preferred[5].
-
Keep Containers Sealed: Waste containers must remain tightly closed at all times unless waste is actively being added[5].
-
Provide Headspace: Do not fill containers to the brim. Always leave at least one inch of headspace to accommodate potential expansion of the contents[3].
4. Waste Labeling
-
Label Promptly: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.
-
Complete Information Required: The label must be filled out clearly and completely, including the following information[3]:
-
The explicit words "Hazardous Waste ".
-
The full chemical name: "This compound ". For mixtures, list all constituents and their estimated percentages. Do not use chemical formulas or abbreviations.
-
A clear indication of the associated hazards (e.g., "Caution: Toxicity Unknown," "Irritant").
-
The date when waste was first added to the container.
-
5. Storage in a Satellite Accumulation Area (SAA)
-
Use a Designated SAA: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA)[3][5].
-
SAA Location and Conditions: The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel[5]. This can be a specially marked area on a benchtop, in a fume hood, or a dedicated cabinet.
-
Segregate Incompatibles: Within the SAA, ensure that incompatible waste types are stored separately to prevent dangerous reactions[3].
6. Final Disposal
-
Professional Disposal Required: It is illegal and environmentally irresponsible to dispose of this chemical down the drain or in the standard trash[4].
-
Arrange for EH&S Collection: Once the waste container is full, or after a designated accumulation time (check your institution's policy, often up to one year), you must contact your facility's Environmental Health & Safety (EH&S) department to schedule a waste pickup[3][5].
-
Anticipated Disposal Method: The standard and accepted disposal method for this type of non-halogenated organic compound is high-temperature incineration at a licensed hazardous waste treatment facility.
Disposal Workflow Diagram
The diagram below provides a clear, visual representation of the procedural steps required for the safe and compliant disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. palmitoyl CoA | C37H66N7O17P3S | CID 644109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. decanedioyl-CoA | C31H52N7O19P3S | CID 72193732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-Hydroxydecanal | C10H20O2 | CID 13132096 - PubChem [pubchem.ncbi.nlm.nih.gov]
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